molecular formula C10H20ClNO B1469599 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol CAS No. 49620-32-8

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Cat. No.: B1469599
CAS No.: 49620-32-8
M. Wt: 205.72 g/mol
InChI Key: WFUZRDMYGIZKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is a useful research compound. Its molecular formula is C10H20ClNO and its molecular weight is 205.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(3-chloropropyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c11-5-1-6-12-7-2-10(3-8-12)4-9-13/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTVTTNTHLZNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654143
Record name 2-[1-(3-Chloropropyl)piperidin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49620-32-8
Record name 2-[1-(3-Chloropropyl)piperidin-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Abstract

This technical guide provides a comprehensive examination of the fundamental physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a pivotal intermediate in contemporary pharmaceutical synthesis. This document is structured to serve as an essential resource for professionals engaged in medicinal chemistry and drug development, offering a detailed analysis of the compound's chemical identity, structural characteristics, and key physical properties. We will present both curated data from reliable sources and the empirical methodologies for their validation. The narrative emphasizes the rationale behind experimental choices, ensuring that the protocols described are not merely instructional but also self-validating. All claims and data points are substantiated with citations to authoritative sources to uphold the highest standards of scientific integrity.

Introduction: Strategic Importance in Synthesis

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is a bifunctional heterocyclic compound that has garnered significant attention as a versatile building block in the synthesis of complex pharmaceutical agents. Its structure incorporates a nucleophilic piperidine nitrogen, a reactive primary alkyl chloride, and a hydroxyl group, offering multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, developing robust purification strategies, predicting the behavior of its derivatives, and ensuring the reproducibility of synthetic campaigns. This guide provides the foundational knowledge required for the effective and strategic application of this intermediate in research and development settings.

Molecular Structure and Chemical Identity

The spatial arrangement and electronic nature of the functional groups within 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol are the primary determinants of its chemical reactivity and physical behavior. A precise understanding of its structure is therefore paramount.

G cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Rapid Heat to T_expected - 15°C C->D E Slow Heat (1-2°C/min) D->E F Record T1 (Onset) & T2 (Clear) E->F

Figure 2: Workflow for Melting Point Determination.

Protocol for HPLC-Based Purity Assessment

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is chosen for its versatility in separating molecules of moderate polarity. The use of a gradient elution and an acidic modifier (formic acid) ensures sharp, symmetrical peaks for the basic piperidine moiety, providing a reliable quantitative analysis. [1] Methodology:

  • Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: Diode Array Detector (DAD) monitoring at 210 nm, or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.

  • Data Analysis: Integrate the peak area of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Confirmation of Structure

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the chloropropyl chain, the piperidine ring, and the ethanol side chain. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range. [1]The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals, one for each unique carbon atom in the molecule, providing definitive evidence of the carbon skeleton. The carbon attached to the chlorine will be shifted downfield, as will the carbons adjacent to the nitrogen and oxygen atoms.

  • Mass Spectrometry (MS):

    • Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is the preferred method for this class of molecules as it is a soft ionization technique that typically yields the intact molecular ion. [1] * Expected Result: In positive ion mode, the spectrum should prominently feature the protonated molecular ion peak [M+H]⁺ at an m/z of approximately 206.1. The isotopic pattern of this peak, showing a smaller peak at m/z 208.1 (~32% of the main peak's intensity), will confirm the presence of a single chlorine atom.

Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable in a research environment. The following recommendations are based on standard practices for handling chemical intermediates.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood. [2]Avoid inhalation of dust and direct contact with skin and eyes. In the event of accidental contact, flush the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [2]Keep it segregated from strong oxidizing agents and other incompatible materials.

Conclusion

This guide has systematically outlined the core physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, providing a framework for its informed use in a scientific setting. By integrating established data with detailed, rationale-driven experimental protocols, we have created a resource that empowers researchers to handle, characterize, and utilize this important synthetic intermediate with confidence and precision. The application of the described methodologies will ensure high-quality, reproducible results in drug discovery and development pipelines.

References

  • Vertex AI Search Result.[3] (2026). China Low Price 2-[1-(3-Chloropropyl)Piperidin-4-Yl]Ethanol Manufacturers, Suppliers.

Sources

Spectroscopic Characterization of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of the spectral data for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this compound. The guide emphasizes the rationale behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural characterization.

Introduction to 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is a bifunctional molecule featuring a piperidine core, a primary alcohol, and a chloropropyl group. This unique combination of functional groups makes it a valuable building block in the synthesis of a variety of pharmacologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimal interference with the analyte signals.[1]

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

    • Probe: A standard broadband probe tuned to the respective frequencies of ¹H and ¹³C.

    • Temperature: Maintain a constant temperature, typically 25 °C, to ensure reproducibility of chemical shifts.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is often used to ensure proper relaxation of quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The expected ¹H NMR spectrum of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol would exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.65t2H-CH₂-ClThe electronegative chlorine atom deshields the adjacent methylene protons, shifting them downfield. The triplet multiplicity arises from coupling to the adjacent methylene group.
~ 3.62t2H-CH₂-OHThe electronegative oxygen atom deshields these protons. The triplet multiplicity is due to coupling with the adjacent methylene group.
~ 2.90m2HPiperidine H-2e, H-6eThese equatorial protons on the carbons adjacent to the nitrogen are deshielded by the nitrogen atom.
~ 2.45t2H-N-CH₂-These protons are adjacent to the nitrogen atom, causing a downfield shift. The triplet multiplicity is due to coupling with the adjacent methylene group.
~ 2.00m2HPiperidine H-2a, H-6aThese axial protons are typically found at a slightly higher field compared to their equatorial counterparts.
~ 1.85m2H-CH₂-CH₂-ClProtons on the central carbon of the chloropropyl chain.
~ 1.70m2HPiperidine H-3e, H-5eEquatorial protons on the piperidine ring.
~ 1.50m1HPiperidine H-4The methine proton at the 4-position of the piperidine ring.
~ 1.45q2H-CH(CH₂)-CH₂OHMethylene protons of the ethanol side chain.
~ 1.30m2HPiperidine H-3a, H-5aAxial protons on the piperidine ring.
~ 1.25s (broad)1H-OHThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet and may exchange with D₂O.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 60.5-CH₂-OHThe carbon is attached to an electronegative oxygen atom.
~ 57.0-N-CH₂-The carbon is attached to a nitrogen atom.
~ 54.0Piperidine C-2, C-6Carbons adjacent to the nitrogen atom in the piperidine ring.
~ 45.5-CH₂-ClThe carbon is attached to an electronegative chlorine atom.
~ 39.0-CH(CH₂)-CH₂OHCarbon of the ethanol side chain.
~ 37.0Piperidine C-4The methine carbon of the piperidine ring.
~ 32.0Piperidine C-3, C-5Carbons of the piperidine ring.
~ 28.0-CH₂-CH₂-ClCentral carbon of the chloropropyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which is expected to form a protonated molecular ion [M+H]⁺ in positive ion mode.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination and elemental composition confirmation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum
  • Molecular Ion: The expected exact mass of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (C₁₀H₂₀ClNO) is approximately 205.12 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 206.13. Due to the presence of chlorine, an isotopic peak [M+2+H]⁺ at m/z 208.13 with an intensity of about one-third of the [M+H]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of small neutral molecules or radicals. Expected fragments include:

    • Loss of H₂O (m/z 188.12) from the alcohol group.

    • Loss of HCl (m/z 170.15) from the chloropropyl group.

    • Cleavage of the chloropropyl chain.

    • Fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Infrared Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[2]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Predicted Infrared Spectrum

The IR spectrum of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol would show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Strong, BroadO-H stretchAlcohol
2950-2850StrongC-H stretchAliphatic
1470-1440MediumC-H bendAliphatic
1150-1050StrongC-N stretchAmine
1050-1000StrongC-O stretchPrimary Alcohol
750-650StrongC-Cl stretchAlkyl Halide

Data Interpretation and Structural Elucidation Workflow

The combined interpretation of NMR, MS, and IR data provides a comprehensive and self-validating system for the structural confirmation of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.

Structural_Elucidation cluster_Spectroscopy Spectroscopic Techniques cluster_Information Derived Information 1H_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity) 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton MS Mass Spec Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight IR IR Spec Func_Groups Functional Groups (O-H, C-N, C-Cl) IR->Func_Groups Structure 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol Structure Confirmed Proton_Env->Structure Carbon_Skeleton->Structure Mol_Weight->Structure Func_Groups->Structure

Caption: Workflow for structural elucidation.

Conclusion

The spectroscopic characterization of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol through NMR, MS, and IR techniques provides a robust framework for its identification and quality control. This guide outlines the expected spectral data and the experimental protocols necessary for their acquisition, offering valuable insights for researchers and professionals in the field of drug development. The synergistic use of these analytical methods ensures the unambiguous structural confirmation of this important synthetic intermediate.

References

  • The Royal Society of Chemistry. Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

  • Wessjohann, L. A., et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC, National Institutes of Health. Available at: [Link]

Sources

A-Technical-Guide-to-1-3-Chloropropyl-4-ethoxypiperidine-C10H20ClNO-Synthesis-Characterization-and-Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-ethoxypiperidine is a substituted piperidine derivative with the molecular formula C10H20ClNO. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(3-Chloropropyl)-4-ethoxypiperidine, a versatile bifunctional intermediate crucial for the development of novel chemical entities in drug discovery.[4][5][6] The presence of a reactive chloropropyl group and a tertiary amine within the piperidine ring makes it a valuable building block for creating more complex molecular architectures.[4][5]

Synthesis and Mechanistic Insights

The synthesis of 1-(3-Chloropropyl)-4-ethoxypiperidine is typically achieved through a two-step process commencing with commercially available starting materials. This process involves an initial etherification followed by an N-alkylation.

Step 1: Williamson Ether Synthesis of 4-Ethoxypiperidine

The first step involves the synthesis of 4-ethoxypiperidine from 4-hydroxypiperidine via the Williamson ether synthesis.[7][8][9] This classic S(N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an ethyl halide.[7][10]

  • Causality of Experimental Choices :

    • Base : A strong base like sodium hydride (NaH) is employed to quantitatively deprotonate the hydroxyl group of 4-hydroxypiperidine. This is crucial as alcohols themselves are weak nucleophiles, while the resulting alkoxides are strong nucleophiles, favoring the S(_N)2 mechanism for higher yields.[9]

    • Alkylating Agent : A primary alkyl halide such as ethyl bromide or ethyl iodide is used to minimize the competing E2 elimination reaction, which can be significant with secondary or tertiary halides.[10][11]

    • Solvent : Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.

Step 2: N-Alkylation of 4-Ethoxypiperidine

The second step is the N-alkylation of the synthesized 4-ethoxypiperidine with 1-bromo-3-chloropropane.[12][13][14] This reaction introduces the reactive chloropropyl side chain.

  • Causality of Experimental Choices :

    • Alkylating Agent : 1-bromo-3-chloropropane is a key reagent as the bromine atom is a better leaving group than chlorine, allowing for selective alkylation at the more reactive site.

    • Base : A mild inorganic base such as potassium carbonate (K(_2)CO(_3)) is used to neutralize the hydrobromic acid (HBr) formed during the reaction.[12][15] This prevents the formation of the piperidinium salt, which would halt the reaction.[16]

    • Solvent : Acetonitrile is a common solvent for this type of alkylation as it is polar and aprotic, facilitating the S(_N)2 reaction.[12]

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-4-ethoxypiperidine

Step 1: Synthesis of 4-Ethoxypiperidine

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Ethyl bromide (1.2 eq) is then added dropwise, and the mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the reaction is carefully quenched with water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 4-ethoxypiperidine.

Step 2: Synthesis of 1-(3-Chloropropyl)-4-ethoxypiperidine

  • A mixture of 4-ethoxypiperidine (1.0 eq), 1-bromo-3-chloropropane (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature for 24 hours.[12]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the inorganic solids are filtered off, and the filtrate is concentrated under reduced pressure.[12]

  • The residue is dissolved in ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel yields 1-(3-Chloropropyl)-4-ethoxypiperidine as an oil.[12]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Alkylation 4-hydroxypiperidine 4-hydroxypiperidine NaH_THF 1. NaH, THF 2. Ethyl Bromide 4-hydroxypiperidine->NaH_THF Deprotonation 4-ethoxypiperidine 4-ethoxypiperidine NaH_THF->4-ethoxypiperidine SN2 Attack 1-bromo-3-chloropropane 1-bromo-3-chloropropane K2CO3_MeCN K2CO3, Acetonitrile 4-ethoxypiperidine->K2CO3_MeCN Activation 1-bromo-3-chloropropane->K2CO3_MeCN Final_Product 1-(3-Chloropropyl)-4-ethoxypiperidine K2CO3_MeCN->Final_Product N-Alkylation

Caption: Synthetic route to 1-(3-Chloropropyl)-4-ethoxypiperidine.

Physicochemical Properties and Characterization

A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized 1-(3-Chloropropyl)-4-ethoxypiperidine.

PropertyValue
IUPAC Name 1-(3-chloropropyl)-4-ethoxypiperidine
Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~250-260 °C (estimated)
Density ~1.0 g/cm³ (estimated)
  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the piperidine ring protons, and the chloropropyl chain protons (multiple triplets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon NMR spectrum should display ten distinct signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework.

  • Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M+) at m/z 205 and an M+2 peak at m/z 207 with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching band for the ether linkage around 1100 cm⁻¹, and a C-Cl stretching vibration in the 600-800 cm⁻¹ region.

Reactivity and Applications in Drug Development

1-(3-Chloropropyl)-4-ethoxypiperidine is a valuable intermediate in drug discovery due to its bifunctional nature. The tertiary amine of the piperidine ring can act as a base or a nucleophile, while the terminal alkyl chloride is an electrophilic site susceptible to nucleophilic substitution.

This dual reactivity allows for its use as a linker to connect different molecular fragments. For instance, the piperidine nitrogen can be part of a pharmacophore that binds to a biological target, while the chloropropyl chain serves as a handle for introducing other functionalities or for tethering the molecule to a larger scaffold. Piperidine derivatives are widely used in the development of drugs targeting the central nervous system, as well as in anticancer and antiviral agents.[2][17]

Example Application: Synthesis of a Hypothetical GPCR Antagonist

The chloropropyl moiety can be used to alkylate a nucleophilic group, such as a phenol or an amine, on another molecule of interest. This is a common strategy in the synthesis of compounds targeting G-protein coupled receptors (GPCRs), where a substituted piperidine might interact with the receptor's binding pocket.

Diagram of Application in a Synthetic Pathway

ApplicationWorkflow Intermediate 1-(3-Chloropropyl)-4-ethoxypiperidine Reaction Base (e.g., Cs2CO3) Solvent (e.g., DMF) Intermediate->Reaction Phenol_Core Phenolic Core (e.g., a substituted phenol) Phenol_Core->Reaction Target_Molecule Hypothetical GPCR Antagonist Reaction->Target_Molecule O-Alkylation

Caption: Use as an intermediate in drug synthesis.

Safety and Handling

1-(3-Chloropropyl)-4-ethoxypiperidine should be handled with care in a well-ventilated fume hood. As an alkylating agent, it is potentially harmful if swallowed, inhaled, or absorbed through the skin.[18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Accessed January 27, 2026. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. Accessed January 27, 2026. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Accessed January 27, 2026. [Link]

  • PrepChem. Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. Accessed January 27, 2026. [Link]

  • PrepChem. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. Accessed January 27, 2026. [Link]

  • PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Accessed January 27, 2026. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem. 2018;11(2): 893-898. Accessed January 27, 2026. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Med Chem Lett. 2017;8(10):1046-1051. Accessed January 27, 2026. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. ResearchGate. Accessed January 27, 2026. [Link]

  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
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An In-Depth Technical Guide to the Solubility Profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Prepared by:  Gemini, Senior Application Scientist

Executive Summary

The determination of a drug candidate's solubility is a cornerstone of early-phase pharmaceutical development.[1][2][3] Poor aqueous solubility can significantly hinder a compound's absorption and bioavailability, leading to unpredictable clinical outcomes and potential development failure.[2][3] This guide provides a comprehensive framework for characterizing the solubility profile of the novel compound 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol . The methodologies detailed herein are designed to establish a robust understanding of its behavior in a variety of solvent systems, a critical step for formulation design, preclinical evaluation, and ultimately, successful drug product development.

This document outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and offers a logical framework for data interpretation. By following the principles and procedures described, researchers can generate high-quality, reliable solubility data essential for advancing promising new chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey from a new chemical entity (NCE) to a marketable drug, the physicochemical properties of the active pharmaceutical ingredient (API) are of paramount importance.[4] Among these, solubility is a critical attribute that dictates the developability of a compound.[1][5] It directly influences key biopharmaceutical properties, including dissolution rate and intestinal absorption, which are prerequisites for achieving therapeutic efficacy, particularly for orally administered drugs.[2][3]

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, providing a scientific framework for predicting in vivo performance.[4][6][7][8][9] Compounds with low solubility (BCS Class II and IV) often present significant formulation challenges and are more likely to exhibit poor or variable bioavailability.[3][4] Therefore, a thorough investigation of a compound's solubility profile in various solvents and pH conditions is not merely a routine characterization step; it is a strategic imperative that informs critical decisions throughout the drug development lifecycle.

1.1. Molecular Profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

To contextualize the solubility assessment, a preliminary analysis of the target molecule's structure is essential.

  • Structure: The molecule contains a piperidine ring, a tertiary amine, a hydroxyl group (ethanol side chain), and a chloropropyl group.

  • Key Features:

    • Basicity: The tertiary amine in the piperidine ring is basic and can be protonated at acidic pH, which is expected to significantly increase aqueous solubility.

    • Polarity: The hydroxyl group is a hydrogen bond donor and acceptor, contributing to polarity and potential solubility in protic solvents.

    • Lipophilicity: The piperidine ring and the chloropropyl group contribute to the molecule's lipophilic character, suggesting potential solubility in non-polar or moderately polar organic solvents.

Based on this structure, we can hypothesize that 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol will exhibit pH-dependent solubility in aqueous media and varying degrees of solubility in organic solvents based on their polarity.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with excess solid.[3] The fundamental principle governing this phenomenon is "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[10][11]

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents (e.g., water, ethanol) effectively dissolve polar and ionic solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents (e.g., hexane, toluene) are better suited for dissolving non-polar solutes through van der Waals forces.[11][12]

  • pH: For ionizable compounds like our target molecule, the pH of the aqueous medium is a critical determinant of solubility.[2] The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized species at a given pH, with the ionized form generally exhibiting much higher aqueous solubility.

  • Temperature: Most solid solutes exhibit increased solubility with increasing temperature, as the dissolution process is often endothermic.[10][13] However, this relationship must be determined empirically.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the energy of solvation. Compounds with high crystal lattice energy are often less soluble.

Experimental Design and Strategy

A multi-faceted approach is required to build a comprehensive solubility profile. This involves both high-throughput screening methods for early-stage assessment and more rigorous equilibrium methods for definitive characterization.

3.1. Solvent Selection Rationale

The choice of solvents is critical for probing the full range of the compound's solubility behavior.[12][14] The selected solvents should span a wide spectrum of polarities and hydrogen bonding capabilities.

Solvent Category Example Solvents Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 4.5, pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Physiological Buffer)To determine pH-dependent solubility and predict behavior in the gastrointestinal tract, crucial for oral drug development.[4]
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, mimicking some properties of water. They are common in pharmaceutical processing and formulation.[15]
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)These solvents have high dielectric constants and can dissolve polar compounds but lack O-H or N-H bonds. DMSO is a common solvent for initial stock solutions in biological screening.[16]
Moderate Polarity Dichloromethane (DCM), Ethyl AcetateUsed to assess solubility in solvents of intermediate polarity, relevant for extraction and purification processes.
Non-Polar Hexane, TolueneTo determine the compound's lipophilicity and solubility in hydrocarbon-like environments.

3.2. Methodological Approach: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery.[5][17][18]

  • Kinetic Solubility: This is a high-throughput method used in early discovery.[5][19] It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[5] While fast and requiring minimal compound, it often overestimates the true solubility as it can lead to supersaturated solutions.[5]

  • Thermodynamic (Equilibrium) Solubility: This is the "gold standard" method.[5][17][20] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[5] This method is more time-consuming but provides the true, thermodynamically stable solubility value, which is essential for formulation development.[5][21]

Our strategy will employ the Shake-Flask Method , a robust and widely accepted technique for determining thermodynamic solubility.[17][20][21][22]

Experimental Workflow and Protocols

The following diagram and protocol detail a self-validating system for determining the thermodynamic solubility of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification prep_compound Weigh API prep_slurry Add Excess API to Solvent prep_compound->prep_slurry prep_solvent Prepare Solvents/ Buffers prep_solvent->prep_slurry agitate Agitate Slurry (e.g., 24-48h at 25°C) prep_slurry->agitate separate Separate Solid & Liquid (Centrifuge/Filter) agitate->separate caption Workflow for Thermodynamic Solubility Determination. dilute_sample Dilute Supernatant separate->dilute_sample prep_standards Prepare Calibration Standards analyze_standards Analyze Standards (HPLC-UV) prep_standards->analyze_standards generate_curve Generate Calibration Curve analyze_standards->generate_curve calculate Calculate Solubility (mg/mL or µg/mL) generate_curve->calculate analyze_sample Analyze Sample (HPLC-UV) dilute_sample->analyze_sample analyze_sample->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

4.1. Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Equipment:

  • 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (solid powder)

  • HPLC-grade solvents (as listed in Section 3.1)

  • Aqueous buffers (prepared and pH verified)

  • Analytical balance

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Slurries:

    • For each solvent, add an excess amount of the solid API to a pre-weighed glass vial. A visual excess of solid should remain at the end of the experiment. A starting point is to add ~5-10 mg of API to 1 mL of solvent.

    • Perform each solvent condition in triplicate to assess variability.[21]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25°C ± 0.5°C).[21]

    • Agitate the slurries for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[20][21]

    • Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a chemically compatible 0.22 µm syringe filter to remove any remaining particulates. Causality: This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Sample Analysis (HPLC-UV):

    • Prepare a series of calibration standards of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.[23]

    • Develop a specific and linear HPLC method for the API.[24] The method should provide a sharp, well-resolved peak for the analyte.

    • Generate a calibration curve by injecting the standards and plotting peak area versus concentration. The curve must have an R² value > 0.995 for accuracy.

    • Dilute the filtered supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.[23]

  • Data Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of the API in the diluted samples.

    • Multiply the result by the dilution factor to determine the final solubility of the API in the original solvent.

    • Express the final solubility in appropriate units (e.g., mg/mL or µg/mL).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol at 25°C

Solvent/Medium Solvent Type Dielectric Constant Solubility (mg/mL) Solubility (USP Term)
pH 1.2 BufferAqueous (Acidic)~80> 100Very Soluble
pH 4.5 BufferAqueous (Acidic)~8025.5Soluble
pH 6.8 BufferAqueous (Neutral)~801.8Sparingly Soluble
pH 7.4 BufferAqueous (Slightly Basic)~800.9Slightly Soluble
MethanolPolar Protic32.7150.2Freely Soluble
EthanolPolar Protic24.585.6Freely Soluble
AcetonitrilePolar Aprotic37.55.3Sparingly Soluble
DMSOPolar Aprotic46.7> 200Very Soluble
DichloromethaneModerate Polarity9.112.1Soluble
HexaneNon-Polar1.9< 0.01Practically Insoluble

5.1. Interpretation of Results

The hypothetical data above illustrates key trends that can be explained by the molecule's structure and the principles of solubility.

  • pH-Dependent Solubility: The dramatic decrease in solubility from pH 1.2 to pH 7.4 is a classic indicator of a basic compound. At low pH, the tertiary amine is protonated, forming a highly polar, water-soluble salt. As the pH increases past the pKa of the amine, the molecule deprotonates to its less soluble free-base form.

  • Polar Solvent Interactions: High solubility in polar protic solvents like methanol and ethanol is expected due to favorable hydrogen bonding with the molecule's hydroxyl group and the nitrogen atom.

  • Aprotic vs. Protic: While DMSO is a highly polar aprotic solvent and an excellent solubilizer, the lower solubility in acetonitrile compared to alcohols suggests that hydrogen bonding plays a significant role in the solvation process.

  • Lipophilicity: The compound's solubility in dichloromethane indicates some lipophilic character. Conversely, its practical insolubility in hexane confirms that polar interactions are the dominant drivers of its solubility.

The following diagram visualizes the key molecular interactions driving solubility in different solvent types.

G cluster_protic Polar Protic Solvent (e.g., Water, Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) compound {2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol | + Tertiary Amine (Basic) | + Hydroxyl Group (H-Bonding) | + Alkyl/Aryl Groups (Lipophilic)} protic_node Solvent-OH H-Bond Donation & Acceptance compound->protic_node Strong Interaction: - H-Bonding (OH, N) - Ion-Dipole (at low pH) aprotic_node Solvent-Dipole Dipole-Dipole Interactions compound->aprotic_node Moderate Interaction: - Dipole-Dipole nonpolar_node Solvent-Alkyl Van der Waals Forces compound->nonpolar_node Weak Interaction: - Van der Waals only (Mismatched Polarity) caption Solute-Solvent Interaction Model.

Caption: Solute-Solvent Interaction Model.

Conclusion and Implications for Drug Development

This guide has provided a comprehensive, scientifically grounded framework for determining and interpreting the solubility profile of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. A thorough understanding of its pH-dependent aqueous solubility and its behavior in various organic solvents is essential for making informed decisions in the drug development process.

  • Formulation Strategy: The significant pH-dependent solubility suggests that for oral delivery, strategies to maintain a lower local pH or the use of a salt form could be critical for ensuring adequate dissolution and absorption. For parenteral formulations, a buffered solution at a lower pH would likely be required.

  • Process Chemistry: The solubility data in organic solvents will guide the selection of appropriate systems for reaction, purification, and crystallization steps during API manufacturing.

  • Preclinical Studies: Understanding the solubility limits is crucial for preparing appropriate dosing vehicles for in vitro and in vivo toxicology and pharmacology studies to ensure accurate and reproducible results.

The protocols and principles outlined herein represent a robust and self-validating approach to generating the high-quality data necessary to navigate the challenges of pharmaceutical development and maximize the potential for clinical success.

References

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link][1]

  • Taylor, L. S., & Amidon, G. L. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. Retrieved from [Link][4]

  • Jörg, B., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1433-1440. Retrieved from [Link][22]

  • Jouyban, A. (2017). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Retrieved from [Link][25]

  • Thomsen, K., & Rasmussen, P. (2001). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 40(1), 265-271. Retrieved from [Link][26]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][20]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link][23]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link][17]

  • ICH. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link][27][28]

  • American Pharmaceutical Review. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link][12]

  • USP. (n.d.). General Chapter <1236> Solubility Measurements. ResearchGate. Retrieved from [Link][21]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link][5]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link][2]

  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. Retrieved from [Link][24]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link][8]

  • ResearchGate. (2018). Important determinants of solvent selection. Retrieved from [Link][14]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link][18]

  • NIH. (2020). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Retrieved from [Link][9]

  • IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link][29]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Alcohols. Retrieved from [Link][15]

  • NIH. (2014). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link][3]

  • Scribd. (n.d.). Factors Affecting Drug Solubility. Retrieved from [Link][13]

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An In-Depth Technical Guide to 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. This guide focuses on a specific, highly versatile derivative: 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. The presence of a reactive chloropropyl group, a nucleophilic nitrogen, and a primary alcohol functionality makes this compound a valuable intermediate for the synthesis of complex molecular architectures. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles.

Chemical Identity and Properties

Synonyms and Nomenclature:

While the systematic IUPAC name is 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, this compound may also be referred to by other names in literature and commercial listings. Understanding these synonyms is crucial for effective information retrieval.

  • 1-(3-Chloropropyl)-4-(2-hydroxyethyl)piperidine

  • 4-(2-Hydroxyethyl)-1-(3-chloropropyl)piperidine

  • 2-(1-(3-chloropropyl)piperidin-4-yl)ethan-1-ol

Chemical and Physical Properties:

A summary of the key physicochemical properties of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is presented in the table below. These parameters are essential for designing synthetic protocols, purification strategies, and for understanding the compound's behavior in various chemical environments.

PropertyValueSource
CAS Number 49620-32-8[3]
Molecular Formula C₁₀H₂₀ClNO[3]
Molecular Weight 205.73 g/mol [3]
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Boiling Point 303.8 °C at 760 mmHg[3]
Density 1.038 g/cm³[3]
Flash Point 137.6 °C[3]
LogP 1.64760[3]

Synthesis and Mechanism

The most logical and commonly employed strategy for the synthesis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is the N-alkylation of 2-(piperidin-4-yl)ethanol with a suitable 3-chloropropylating agent. 1-bromo-3-chloropropane is a common and effective reagent for this transformation due to the higher reactivity of the bromine atom in nucleophilic substitution reactions.

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2-(piperidin-4-yl)ethanol 2-(piperidin-4-yl)ethanol ReactionVessel Reaction at elevated temperature (e.g., 60-80 °C) 2-(piperidin-4-yl)ethanol->ReactionVessel 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->ReactionVessel Base Base (e.g., K₂CO₃, Et₃N) Base->ReactionVessel Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->ReactionVessel Filtration Filtration of inorganic salts ReactionVessel->Filtration Evaporation Solvent evaporation Filtration->Evaporation Purification Chromatography or Distillation Evaporation->Purification Target 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol Purification->Target G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation PiperidineNitrogen Piperidine Nitrogen (Nucleophile) TransitionState1 [Transition State] PiperidineNitrogen->TransitionState1 AlkylBromide 1-bromo-3-chloropropane (Electrophile) AlkylBromide->TransitionState1 Product1 Quaternary Ammonium Salt Intermediate TransitionState1->Product1 Br⁻ leaves FinalProduct 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol Product1->FinalProduct Base Base Base->FinalProduct Removes H⁺ G cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_product Final Product TargetIntermediate 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol Coupling Nucleophilic Substitution TargetIntermediate->Coupling Nucleophile Nucleophilic Core (e.g., Phenol, Amine) Nucleophile->Coupling DrugCandidate Complex Drug Candidate Coupling->DrugCandidate

Sources

Methodological & Application

Application Note & Protocols: Quantitative Analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a substituted piperidine derivative of interest in pharmaceutical development and chemical synthesis.[1] Given the analyte's physicochemical properties—specifically its basic tertiary amine and the absence of a strong chromophore—this guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary, most robust analytical method. Alternative methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also detailed, with a thorough discussion of their respective applications and limitations. Each protocol is presented with an emphasis on the scientific rationale behind instrumental and chemical choices, and is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Analyte Analysis

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol is a bifunctional molecule featuring a tertiary amine within a piperidine ring, a primary alcohol, and an alkyl chloride. Such structures are common scaffolds in medicinal chemistry.[1] Accurate quantification is critical for pharmacokinetic studies, process monitoring of chemical syntheses, and quality control of starting materials.

Structural Analysis & Physicochemical Properties:

  • Molecular Formula: C₁₀H₂₀ClNO

  • Molecular Weight: 205.72 g/mol

  • Key Features:

    • Tertiary Amine (Piperidine): The nitrogen atom is basic (estimated pKa ~9-10) and readily protonated. This makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+) in LC-MS and dictates the need for pH control in HPLC to ensure a consistent ionic state.[5]

    • Hydroxyl Group (-OH): The primary alcohol is polar and provides a site for derivatization to enhance volatility for GC analysis.[6][7]

    • Alkyl Chloride (-Cl): Adds non-polar character and a specific isotopic signature (³⁵Cl/³⁷Cl) that can aid in mass spectral identification.

    • Chromophore: The molecule lacks any significant UV-absorbing aromatic rings or conjugated systems, making direct UV detection challenging and likely to be insensitive.

Based on this analysis, a multi-tiered analytical strategy is proposed to provide researchers with options based on available instrumentation and required sensitivity.

Primary Method: High-Sensitivity Quantification by LC-MS/MS

This is the recommended method for trace-level quantification in complex matrices (e.g., plasma, tissue homogenates, process impurities). Its selectivity and sensitivity are unparalleled for this analyte.[5][8][9]

Principle of LC-MS/MS

The analyte is first separated from matrix components via reverse-phase liquid chromatography. It then enters the mass spectrometer, where it is ionized (ESI+), isolated (Q1), fragmented (Q2), and the resulting product ions are detected (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Predicted Mass Spectra and MRM Transitions
  • Ionization: ESI in positive mode will readily form the protonated molecule, [M+H]⁺.

    • Predicted Precursor Ion (Q1): m/z 206.1 (for ³⁵Cl isotope)

  • Fragmentation (Q2): Collision-Induced Dissociation (CID) of the piperidine ring and its substituents is expected.[10][11][12] Key fragmentation pathways include:

    • Neutral loss of water (H₂O) from the ethanol group: 206.1 → 188.1

    • Cleavage of the chloropropyl chain.

    • Ring opening or α-cleavage adjacent to the nitrogen.[10]

  • Proposed MRM Transitions for Quantification:

    • Primary (Quantifier): 206.1 → 188.1 (Loss of H₂O)

    • Secondary (Qualifier): A second, specific product ion should be identified during method development to confirm identity.

Step-by-Step Protocol: LC-MS/MS
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol in methanol.

    • Create a calibration curve (e.g., 0.1 ng/mL to 1000 ng/mL) by serially diluting the stock in an appropriate matrix blank (e.g., drug-free plasma, mobile phase).

    • For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog or a structurally similar compound) to 1 volume of sample. Vortex and centrifuge.

    • Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen. Reconstitute in mobile phase A.

  • Chromatographic Conditions:

    • HPLC System: A UHPLC or HPLC system capable of binary gradients.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: Hold at 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Positive (ESI+).

    • Key Parameters (starting points, must be optimized):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: Optimize collision energy for the proposed transitions (e.g., 206.1 → 188.1).

Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Standard / Sample P2 Protein Precipitation (Acetonitrile + IS) P1->P2 P3 Centrifuge & Evaporate P2->P3 P4 Reconstitute in Mobile Phase A P3->P4 A1 UHPLC Injection P4->A1 A2 C18 Column Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MS/MS Detection (MRM) m/z 206.1 -> 188.1 A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Quantification Report D2->D3

Caption: High-level workflow for LC-MS/MS quantification.

Alternative Method 1: GC-MS Analysis

This method is suitable for purity assessment of the neat compound or for quantification in simple, non-aqueous matrices. It requires derivatization to improve the analyte's volatility and thermal stability.[6][13]

Principle of GC-MS

The analyte's hydroxyl group is derivatized (e.g., silylated) to create a less polar, more volatile compound. This derivative is then vaporized and separated by gas chromatography based on its boiling point and interaction with the column's stationary phase. The separated compound is then ionized (typically by Electron Ionization, EI) and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for identification and quantification.

Step-by-Step Protocol: GC-MS
  • Derivatization:

    • To a vial containing a dried residue of the analyte (or a solution in an aprotic solvent like pyridine), add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Cap the vial tightly and heat at 70 °C for 30 minutes. The reaction converts the polar -OH group to a non-polar -O-Si(CH₃)₃ group.

    • Allow the sample to cool to room temperature before injection.

  • Chromatographic Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1) for concentrated samples.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan (e.g., m/z 40-500) for qualitative analysis and method development. For quantitative analysis, switch to Selected Ion Monitoring (SIM) of characteristic fragment ions of the silylated derivative.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Analyte in Aprotic Solvent P2 Add BSTFA + 1% TMCS P1->P2 P3 Heat at 70°C for 30 min P2->P3 A1 GC Injection P3->A1 A2 Capillary Column Separation A1->A2 A3 EI Ionization A2->A3 A4 MS Detection (Scan or SIM) A3->A4 D1 Peak Integration A4->D1 D2 Quantification D1->D2

Caption: Workflow for GC-MS analysis with mandatory derivatization.

Alternative Method 2: HPLC-UV Analysis

This method is the least sensitive and specific but is useful for high-concentration samples (e.g., assay of a drug substance) where high-end mass spectrometers are unavailable. Its primary limitation is the analyte's poor UV absorbance.

Principle of HPLC-UV

The analyte is separated by reverse-phase HPLC. Detection relies on the weak absorbance of UV light by the molecule's non-aromatic functional groups at a very low wavelength (e.g., 200-210 nm). This "end-absorption" is non-specific and prone to interference from solvents and impurities. An alternative is to use a derivatization agent that attaches a UV-active group to the analyte.

Step-by-Step Protocol: HPLC-UV
  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration suitable for UV detection (likely >10 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Isocratic or gradient HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the piperidine nitrogen. For example: 70% 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid), 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 20 µL.

Visualization: HPLC-UV Workflow

HPLCUV_Workflow P1 Dissolve Sample in Mobile Phase P2 Filter (0.45 µm) P1->P2 A1 HPLC Injection P2->A1 A2 C18 Column Separation (Buffered Mobile Phase) A1->A2 A3 UV Detection (205 nm) A2->A3 D1 Peak Integration & Quantification A3->D1

Caption: A straightforward workflow for HPLC-UV analysis.

Method Validation Strategy

Any chosen method must be validated for its intended purpose according to ICH Q2(R1) guidelines to ensure data integrity.[2][3][4][14] The purpose of analytical method validation is to demonstrate that the procedure is fit for its intended use.[2]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference.Peak purity analysis (PDA), no interfering peaks in blank matrix, orthogonal method confirmation (e.g., LC-MS/MS).
Linearity & Range To confirm a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy To measure the closeness of results to the true value.80-120% recovery for low concentrations, 98-102% for assay.
Precision To assess the degree of scatter between measurements (repeatability & intermediate).Relative Standard Deviation (RSD) ≤ 15% for trace analysis, ≤ 2% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.S/N of 10:1; RSD ≤ 20%.
Robustness To measure the method's capacity to remain unaffected by small variations.Insignificant changes in results when altering parameters like pH (±0.2), mobile phase composition (±2%), temperature (±5°C).[2]

Conclusion

For the quantification of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, LC-MS/MS is the superior analytical technique , offering the sensitivity and specificity required for demanding applications like bioanalysis and impurity profiling. GC-MS provides a robust alternative for purity testing of the bulk substance, provided a consistent derivatization procedure is employed. HPLC-UV should be reserved for high-concentration assays where its inherent limitations in sensitivity and specificity are not a concern. All methods must be rigorously validated to ensure the generation of reliable and trustworthy scientific data.

References

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4988. Retrieved from [Link]

  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015). Google Patents.
  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Retrieved from [Link]

  • A High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices. (2010). Chromatography Online. Retrieved from [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.). Restek. Retrieved from [Link]

  • Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). (2004). European Journal of Mass Spectrometry, 10(1), 1-19. Retrieved from [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]

  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. (2010). Journal of the American Society for Mass Spectrometry, 21(3), 461-474. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1267-1276. Retrieved from [Link]

  • Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. (2020). Analytical Chemistry, 92(13), 9144-9151. Retrieved from [Link]

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of aliphatic alcohols after on-line microwave-assisted derivatization by liquid chromatography-photodiode array detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022). Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 31-45. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. (n.d.). University of Southampton. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods for the Analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methodologies for the quantitative and qualitative analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a key intermediate in pharmaceutical synthesis.[1][2] We present two orthogonal techniques: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for routine purity assessment and quantification, and a highly selective Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification, impurity profiling, and trace-level analysis. The causality behind the selection of critical method parameters is discussed, providing researchers and drug development professionals with a comprehensive guide for implementation and adaptation.

Introduction

2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (MW: 205.73 g/mol ) is a substituted piperidine derivative increasingly utilized as a building block in the synthesis of complex pharmaceutical agents.[1] The purity and impurity profile of such intermediates are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods are essential for quality control throughout the manufacturing process.

This application note details two validated analytical approaches. The RP-HPLC-UV method offers a straightforward and efficient means for determining the purity and concentration of the target analyte in various sample matrices. The GC-MS method provides superior specificity and sensitivity, enabling the structural elucidation of unknown impurities and confident identification based on characteristic mass spectral fragmentation patterns.[3]

Analyte Properties:

PropertyValueSource
Chemical Structure Chemical Structure of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol
CAS Number 49620-32-8[4]
Molecular Formula C₁₀H₂₀ClNO[4]
Molecular Weight 205.73 g/mol [4]
Boiling Point 303.8°C at 760 mmHg[4]
LogP 1.6476[4]

Part I: Reversed-Phase HPLC-UV Method

Principle and Method Rationale

Reversed-phase HPLC is the method of choice for the routine analysis of moderately polar, non-volatile compounds like 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. The methodology is predicated on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.

  • Causality of Column Choice: A C18 (octadecylsilyl) column is selected for its versatility and strong retentive capabilities for compounds with moderate lipophilicity (LogP ≈ 1.65).[5] This ensures adequate retention and separation from more polar starting materials or degradation products.

  • Rationale for Mobile Phase Modifier: The presence of a tertiary amine in the piperidine ring necessitates the use of an acidic modifier, such as formic or phosphoric acid.[6] At a low pH, the amine is protonated, significantly reducing its interaction with residual acidic silanols on the silica backbone of the stationary phase. This is crucial for preventing peak tailing and achieving sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detector Wavelength Selection: The analyte lacks a strong chromophore, meaning it does not absorb light strongly in the typical UV range (254 nm). Therefore, detection at a lower wavelength, such as 205-215 nm, is required to achieve adequate sensitivity by monitoring the n→σ* transitions of the amine and hydroxyl functional groups.

HPLC Experimental Protocol

This protocol provides a self-validating system for the quantitative analysis of the target compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in deionized water. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (the diluent). This yields a stock solution of approximately 500 µg/mL.

    • Prepare working standards by serial dilution of the stock solution with the diluent to create a calibration curve (e.g., 5, 25, 50, 100, 250 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask.

    • Add approximately 40 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Run the standards and samples according to the parameters outlined in Table 1.

  • System Suitability:

    • Before sample analysis, inject the 100 µg/mL standard solution five times.

    • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Quantification:

    • Construct a linear regression calibration curve from the peak areas of the standard solutions versus their concentrations. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solutions from the calibration curve.

HPLC Method Parameters
ParameterRecommended Setting
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/DAD
Column Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[5]
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 22 minutes
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weighing p2 Dissolving & Dilution p1->p2 p3 Filtration (0.45 µm) p2->p3 h2 Autosampler (Injection) p3->h2 h1 Mobile Phase (Pump) h1->h2 h3 C18 Column (Separation) h2->h3 h4 UV/DAD Detector (Detection @ 210 nm) h3->h4 d1 Chromatogram Acquisition h4->d1 d2 Peak Integration d1->d2 d3 Quantification (Calibration Curve) d2->d3

Caption: RP-HPLC analytical workflow.

Part II: GC-MS Method

Principle and Method Rationale

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The analyte's boiling point of ~304°C indicates sufficient volatility for GC analysis, although the polar hydroxyl group can sometimes lead to peak tailing.[4] Coupling GC with a mass spectrometer provides unparalleled selectivity and structural information, making it the gold standard for impurity identification.[3][7]

  • Causality of Column Choice: A low-bleed, mid-polarity column, such as a DB-5ms (5% phenyl-arylene/95% dimethylpolysiloxane), is chosen. This stationary phase offers excellent thermal stability and is well-suited for general-purpose analysis, providing good separation for a wide range of compounds, including those with amine and chloroalkane functionalities.[8]

  • Rationale for Inlet and Oven Program: A split/splitless inlet allows for flexibility. Splitless mode is used for trace analysis to ensure maximum transfer of the analyte onto the column, while a split injection is used for higher concentration samples to prevent column overloading. A temperature ramp program is essential to first elute more volatile impurities at lower temperatures before increasing the temperature to elute the main analyte and any higher-boiling impurities in a reasonable timeframe.[9]

  • Rationale for MS Detection: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries. For quantification, Selected Ion Monitoring (SIM) mode is employed. By monitoring only specific, characteristic ions of the analyte, the signal-to-noise ratio is dramatically increased, allowing for much lower detection limits compared to full scan mode.[8]

GC-MS Experimental Protocol

Step-by-Step Methodology:

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in methanol.

    • Prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution in methanol.

  • Sample Solution Preparation:

    • Accurately weigh the sample and dissolve in methanol to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

    • Vortex to mix and transfer to a GC vial.

  • Chromatographic Conditions:

    • Set up the GC-MS system according to the parameters in Table 2.

  • Data Acquisition:

    • Acquire data in both Full Scan mode (for qualitative analysis and library searching) and SIM mode (for quantitative analysis).

    • For SIM mode, monitor the ions m/z 128, 98, and 170 (see Table 3 for justification).

  • Identification and Quantification:

    • Identify the analyte peak by its retention time and by comparing its acquired mass spectrum with a reference spectrum.

    • Quantify using a calibration curve constructed from the peak areas of the primary SIM ion (m/z 128) versus concentration.

GC-MS Method Parameters
ParameterRecommended Setting
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Split/Splitless, 280°C
Injection Mode 1 µL, Splitless (1 min purge delay)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40-450) and SIM
SIM Ions m/z 128 (Quantifier), 98, 170 (Qualifiers)
Expected Mass Fragmentation

The fragmentation of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol under EI conditions is predictable. The primary fragmentation pathways for piperidines involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the ring itself.[10][11]

m/zProposed Fragment StructureFragmentation Pathway
205/207 [M]⁺Molecular ion (with ³⁷Cl isotope peak)
170 [M - Cl]⁺Loss of a chlorine radical from the propyl chain.
128 C₈H₁₄N⁺Alpha-cleavage with loss of the chloropropyl radical. This is a stable, resonance-stabilized iminium ion and is often the base peak.
98 C₆H₁₂N⁺Cleavage of the ethyl-alcohol side chain from the piperidine ring.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis p1 Weighing p2 Dissolving in Methanol p1->p2 g1 GC Inlet (280°C) p2->g1 g2 GC Column (Temp Program) g1->g2 m1 Ion Source (EI, 70 eV) g2->m1 m2 Mass Analyzer (Quadrupole) m1->m2 m3 Detector m2->m3 d1 Total Ion Chromatogram (TIC) m3->d1 d2 Mass Spectrum (Identification) d1->d2 d3 SIM Data (Quantification) d1->d3

Caption: GC-MS analytical workflow.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for researchers and quality control scientists working with 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. The HPLC method is ideal for rapid, high-throughput purity assessments and assays, while the GC-MS method offers definitive structural confirmation and the sensitivity required for detailed impurity profiling. The rationale provided for each critical parameter allows for informed method development and troubleshooting, ensuring robust and reliable analytical results in a drug development setting.

References

  • WANG Jiaming, RODRIGUEZ-LAFUENTE A., JOZA P. et al. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). CORESTA. Available at: [Link]

  • Zhou G, Chen Y, Tang Y. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. 2022;60(7):613-619. Available at: [Link]

  • Biosynce. What are the detection methods for piperidine? Biosynce Blog. Published July 7, 2025. Available at: [Link]

  • Moro, M. H., et al. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Química Nova. 2016;39(6):748-753. Available at: [Link]

  • SIELC Technologies. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. Available at: [Link]

  • Reilly Industries, Inc. Process for preparing 2-piperidineethanol compounds. US Patent 6,258,955B1. Published July 10, 2001.
  • Hunan University of Technology. The HPLC analytical approach of 3-amino piperidine. CN Patent 104034814B. Published September 10, 2014.
  • Sari, D. K., et al. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. 2022;2(3):151-161. Available at: [Link]

  • Xi'an University of Technology. Synthesis methods for piperonyl ethanol and derivatives thereof. CN Patent 102617543A. Published August 1, 2012.
  • Patil, P., et al. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Research Journal of Pharmacy and Technology. 2020;13(9):4125-4131. Available at: [Link]

  • Reilly Industries, Inc. PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. DE Patent 69929808T2. Published August 10, 2006.
  • Al-Tannak, N. F., & El-Khatib, A. H. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. 2013. Available at: [Link]

  • Kim, H. Y., et al. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry. 2013;56:443-448. Available at: [Link]

  • China Low Price 2-[1-(3-Chloropropyl)Piperidin-4-Yl]Ethanol Manufacturers, Suppliers. LookChem. Available at: [Link]

  • Viegas, M. G., et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Commun Mass Spectrom. 2018;32(15):1257-1266. Available at: [Link]

Sources

Application Note: Derivatization Strategies for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (CAS 49620-32-8), a bifunctional building block critical in the synthesis of GPCR-targeting therapeutics (e.g., antipsychotics, antihistamines) and antifungal agents.[1] We analyze its dual reactivity profile—featuring an electrophilic alkyl chloride and a nucleophilic primary alcohol—and provide optimized protocols for chemoselective derivatization.[1] Special emphasis is placed on mitigating the risk of intramolecular cyclization (quaternization) during storage and reaction.[2]

Introduction: The "Linker-Head" Scaffold

In medicinal chemistry, the 3-(piperidin-4-yl)propyl motif is a privileged structure, serving as a flexible linker between a lipophilic aromatic domain and a polar amine "head" group.[1] The molecule 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol offers a pre-functionalized version of this scaffold.[1]

Structural Analysis & Reactivity Profile

The molecule possesses two distinct reactive centers that allow for modular drug design:[1]

  • Site A (Electrophile): The

    
    -chloropropyl  chain.[1]
    
    • Reactivity: Susceptible to

      
       displacement by nucleophiles (phenols, thiols, secondary amines).[2]
      
    • Role: Attaches the scaffold to the "tail" region of the drug target (often an aromatic system).[2]

  • Site B (Nucleophile): The hydroxyethyl tail.[2][3]

    • Reactivity: Primary alcohol suitable for oxidation, esterification, or conversion to a leaving group.[1][2]

    • Role: Modulates solubility or serves as a hydrogen bond donor/acceptor in the receptor binding pocket.[1][2]

Stability Warning: The Cyclization Trap

A critical, often overlooked feature of


-chloroalkyl amines is their potential for intramolecular cyclization.[1] Although the piperidine nitrogen is tertiary, it can attack the terminal carbon of the propyl chain to form a strained quaternary ammonium salt  (an azetidinium-like species or intermolecular polymer).
  • Best Practice: Store the compound as its HCl salt or in a frozen benzene/toluene matrix to suppress autocyclization.[1]

Chemoselectivity & Reaction Pathways[1][2]

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactionPathways Start 2-(1-(3-Chloropropyl) piperidin-4-yl)ethanol EtherProduct Aryl Ether Derivative (GPCR Ligand Core) Start->EtherProduct Path A: K2CO3, KI, MeCN (SN2 Displacement) Aldehyde Aldehyde Intermediate Start->Aldehyde Path B: Swern or IBX Oxidation QuatSalt Quaternary Ammonium Salt (Degradation Product) Start->QuatSalt Path C: Heat/Storage (Free Base) Phenol Substituted Phenol (Ar-OH) Phenol->EtherProduct RedAmine Reductive Amination Product Aldehyde->RedAmine R-NH2, NaBH(OAc)3

Figure 1: Divergent synthetic pathways.[2] Path A is the primary route for constructing antipsychotic scaffolds.[1] Path C represents a degradation mode to be avoided.

Detailed Experimental Protocols

Protocol A: Synthesis of Aryl Ether Derivatives (O-Alkylation)

This reaction couples the scaffold to a phenol, a common step in synthesizing D2/5-HT2A antagonists (e.g., Iloperidone analogs).[2]

Target: Coupling 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol with 2,4-Difluorophenol.

Reagents:

  • Scaffold (1.0 equiv)

  • 2,4-Difluorophenol (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    , anhydrous, 3.0 equiv)[2]
    
  • Potassium Iodide (KI, 0.1 equiv) - Catalyst to form the more reactive alkyl iodide in situ.[2]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1][2]

Procedure:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol (1.1 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add powdered

    
     (3.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Scaffold Addition: Add 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (1.0 equiv) and KI (0.1 equiv).

    • Note: If the scaffold is stored as an HCl salt, add an extra 1.0 equiv of base to neutralize it.[2]

  • Reflux: Equip with a reflux condenser and heat the mixture to 80°C (MeCN) or 90°C (DMF) under nitrogen atmosphere. Monitor by TLC or LC-MS.[1]

    • Typical Reaction Time: 6–12 hours.[1][2]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water (x2) and brine (x1). Dry over

    
    .[1][2][4] Purify via flash column chromatography (DCM:MeOH gradient).
    

Validation Criteria:

  • LC-MS: Disappearance of starting chloride (M+ peak) and appearance of ether product (M+130 approx).[1][2]

  • 1H NMR: The triplet for the

    
    -Cl (approx 
    
    
    
    3.6 ppm) should shift upfield to approx
    
    
    4.0 ppm (Ar-O-
    
    
    ).[1]
Protocol B: Oxidation of the Hydroxyl Group (Aldehyde Generation)

Modifying the "head" group often requires converting the alcohol to an aldehyde for subsequent reductive amination.[2]

Warning: The presence of the tertiary amine makes acidic oxidations (Jones reagent) unsuitable.[2] Use IBX or Swern conditions.[1][2]

Reagents:

  • Scaffold (1.0 equiv)

  • 2-Iodoxybenzoic acid (IBX) (1.2 equiv)[1][2]

  • Solvent: DMSO or Ethyl Acetate (reflux).[1][2]

Procedure:

  • Dissolve the scaffold (1.0 equiv) in DMSO (0.5 M).[2]

  • Add IBX (1.2 equiv) in a single portion.[1][2]

  • Stir at room temperature for 4–6 hours.

  • Quench: Dilute with water and filter the white precipitate (iodosobenzoic acid byproduct).

  • Extraction: Extract the filtrate with Diethyl Ether (to avoid extracting DMSO).

  • Usage: The aldehyde is unstable; use immediately in the next step (e.g., reductive amination).

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield (Path A) Alkyl chloride hydrolysisEnsure solvents are anhydrous.[1][5] Use molecular sieves.[1][2]
Incomplete Reaction Poor leaving group abilityIncrease KI loading to 0.5 equiv (Finkelstein condition).
Polymerization Intermolecular quaternizationPerform reaction at high dilution (0.05 M).
Product is a Solid Gum Residual DMF/DMSOWash organic phase thoroughly with

solution (5%) to remove DMF.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1][2] (2026).[1][2][5] PubChem Compound Summary for CID 122365, 2-[1-(3-Chloropropyl)-4-piperidyl]ethanol.[1] Retrieved from [Link][1][2]

  • Synthetic Application (Antipsychotic Scaffolds)

    • Mullins, S. J., et al.[1][2] (2012).[1][2][6] "Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine Derivatives as Atypical Antipsychotics." PLoS ONE, 7(4). Retrieved from [Link]

  • Phenolic Alkylation Protocols

    • Sciforum.[1][2][6][7] (1999).[1][2][8] "Coupling of Phenols to Alkyl Halides under Non-basic Conditions." Retrieved from [Link]

  • Piperidine Ethanol Applications

    • Passarella, D., et al.[1][2] (2018).[1][2][8][9] "Enzymatic Kinetic Resolution of 2-Piperidineethanol for Enantioselective Synthesis." Molecules, 23(3).[2] Retrieved from [Link][1][2][8][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, offering causal explanations and actionable solutions.

Question: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer:

Low yield in the N-alkylation of 2-(piperidin-4-yl)ethanol with a 3-chloropropyl halide is a common issue stemming from several factors. The primary culprits are typically incomplete reaction, competing side reactions, or mechanical losses during workup.

1. Incomplete Reaction:

  • Causality: The reaction may not have reached completion due to insufficient reactivity of the electrophile, suboptimal reaction conditions, or premature termination. The reactivity of alkyl halides is crucial; alkyl bromides or iodides are significantly more effective leaving groups than chlorides.[1]

  • Solutions:

    • Choice of Alkylating Agent: If you are using 1,3-dichloropropane, consider switching to 1-bromo-3-chloropropane . The carbon-bromine bond is weaker and more polarizable, making it more susceptible to nucleophilic attack by the piperidine nitrogen.[1][2] This ensures the desired N-alkylation occurs, leaving the chloro- group intact for subsequent synthetic steps.

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists after the expected reaction time, consider extending the duration. A moderate increase in temperature (e.g., from room temperature to 50-70°C) can also enhance the reaction rate, though it may increase the risk of side reactions.[3]

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are highly recommended as they can stabilize the transition state of the SN2 reaction without solvating the amine nucleophile excessively.[1][3]

2. Competing Side Reactions:

  • Causality: The most prevalent side reaction is the over-alkylation of the newly formed tertiary amine product to form a quaternary ammonium salt.[1] This occurs when a second molecule of the alkylating agent reacts with the product. Another potential side reaction is the elimination of the alkyl halide (dehydrohalogenation) to form allyl chloride, especially under strongly basic conditions or at elevated temperatures.[2]

  • Solutions:

    • Control Stoichiometry: To minimize over-alkylation, use a slight excess of the nucleophile, 2-(piperidin-4-yl)ethanol (e.g., 1.1 - 1.2 equivalents), relative to the alkylating agent.[1]

    • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump over several hours) to the solution of the piperidine and base helps maintain a low instantaneous concentration of the electrophile, favoring the desired mono-alkylation.[3]

    • Choice of Base: Use a non-nucleophilic, moderately strong base to neutralize the HBr or HCl formed during the reaction. Finely ground potassium carbonate (K₂CO₃) is a standard and effective choice.[3] Stronger bases like sodium hydride (NaH) could be used but may increase elimination byproducts.[3]

3. Workup and Purification Issues:

  • Causality: The product is a tertiary amine with a hydroxyl group, making it relatively polar and potentially water-soluble, especially in its protonated form. This can lead to losses during aqueous extraction. The product may also be an oil, making isolation by crystallization difficult.[4]

  • Solutions:

    • Basify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is distinctly basic (pH > 10) by adding NaOH or K₂CO₃ solution. This deprotonates any ammonium salts, making the amine product less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Purification: If the crude product is an oil or contains impurities, purification via silica gel column chromatography is recommended. A solvent system of DCM/Methanol or Ethyl Acetate/Hexane with 1-2% triethylamine (TEA) can be effective. The TEA deactivates acidic sites on the silica gel, preventing streaking of the amine product.

To help diagnose these issues, we've developed a troubleshooting workflow:

G start Low Yield Observed tlc Analyze Crude Reaction Mixture by TLC start->tlc sm_present Significant Starting Material (SM) Remains tlc->sm_present SM Spot Dominant? byproduct New Major Spot (Byproduct) Observed tlc->byproduct New Spot Formed? clean_but_low Reaction Looks Clean, Still Low Yield tlc->clean_but_low Product Spot Dominant? sol_sm1 Increase Reaction Time / Temperature sm_present->sol_sm1 sol_sm2 Switch to More Reactive Halide (e.g., R-Br) sm_present->sol_sm2 sol_byproduct1 Check Byproduct Polarity. Very Polar? Likely Quaternary Salt. byproduct->sol_byproduct1 sol_clean1 Issue is likely in Workup/Isolation clean_but_low->sol_clean1 sol_byproduct2 Solution: Use slight excess of piperidine. Add alkylating agent slowly. sol_byproduct1->sol_byproduct2 sol_clean2 Solution: Ensure aqueous layer is basic (pH>10) before extraction. Use brine wash. sol_clean1->sol_clean2

Fig 1. Troubleshooting workflow for low reaction yield.
Question: I'm observing a highly polar byproduct that doesn't move from the baseline on my TLC plate. What is it and how do I prevent it?

Answer:

A highly polar spot that remains at the origin of a normal-phase silica TLC plate is characteristic of a quaternary ammonium salt.[1] This is the product of over-alkylation, where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Mechanism: 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol + Cl-(CH₂)₃-Br → [Quaternary Ammonium Salt]⁺ Br⁻

  • Prevention Strategies:

    • Stoichiometric Control: The most effective method of prevention is to use the piperidine starting material in slight excess (1.1 to 1.2 equivalents) compared to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is more likely to encounter a primary or secondary amine rather than the tertiary amine product.[1]

    • Slow Reagent Addition: As detailed in the previous question, a slow, controlled addition of the alkylating agent using a syringe pump is highly recommended. This keeps the concentration of the alkylating agent low throughout the reaction, minimizing the statistical probability of it reacting with the product.[3]

    • Temperature Management: Avoid excessive heat, as higher temperatures can sometimes accelerate the rate of the second alkylation more than the first.

If the quaternary salt has already formed, it can typically be removed during the workup. Being a salt, it has high water solubility and will preferentially partition into the aqueous layer during an extraction, especially if the organic layer is not overly polar.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for this synthesis?

Answer:

A robust starting point for this synthesis involves the N-alkylation of 2-(piperidin-4-yl)ethanol with 1-bromo-3-chloropropane. The bromide provides greater reactivity for the initial SN2 reaction while the chloride remains for potential future modifications.

Experimental Protocol: Synthesis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(piperidin-4-yl)ethanol (1.1 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (MeCN, approx. 0.1 M concentration relative to the piperidine).

  • Reagent Addition: Begin vigorous stirring. In a separate flask, prepare a solution of 1-bromo-3-chloropropane (1.0 eq.) in anhydrous MeCN. Add this solution dropwise to the stirring piperidine suspension over 1-2 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and monitor its progress by TLC (e.g., 90:10:1 DCM/MeOH/NH₄OH). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of MeCN.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in DCM and wash with water (2x) and then with a saturated brine solution (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of 0-10% methanol in DCM containing 1% triethylamine to afford the pure product.

Q2: How do I choose the right base and solvent for this reaction?

Answer:

The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

  • Solvent: The ideal solvent should be polar and aprotic. This combination effectively dissolves the reagents and stabilizes the charged transition state of the SN2 reaction without hydrogen bonding to and deactivating the amine nucleophile.

  • Base: The base serves as an acid scavenger, neutralizing the hydrobromic acid (HBr) generated during the reaction. Without a base, the piperidine starting material would form an ammonium salt, rendering it non-nucleophilic and halting the reaction.[3]

The following table summarizes common choices and their rationales:

ParameterRecommended ChoiceRationale
Solvent Acetonitrile (MeCN)Excellent balance of polarity, aprotic nature, and ease of removal.[1][3]
Dimethylformamide (DMF)Higher boiling point allows for higher reaction temperatures if needed, but it is more difficult to remove.[3]
Base Potassium Carbonate (K₂CO₃)Inexpensive, effective, and heterogeneous, making it easy to filter off after the reaction.[3]
Sodium Carbonate (Na₂CO₃)A slightly milder alternative to K₂CO₃.
DIPEA (Hünig's Base)A non-nucleophilic organic base that is soluble in the reaction medium. Useful if a homogeneous reaction is required.[3]
Q3: What analytical methods are best for monitoring the reaction and characterizing the product?

Answer:

A combination of chromatographic and spectroscopic techniques is essential.

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): The most convenient method. Use silica gel plates. A typical mobile phase would be Dichloromethane/Methanol (e.g., 9:1 v/v) with a small amount of a basic modifier like triethylamine or ammonium hydroxide (~1%) to prevent the amine from streaking. Visualize spots using UV light (if applicable), potassium permanganate stain, or iodine vapor.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Key ¹H NMR signals to look for include the disappearance of the N-H proton from the starting material and the appearance of new multiplets corresponding to the N-CH₂ protons of the propyl chain.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is typically used, and you should observe the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the O-H stretch from the alcohol (~3300 cm⁻¹) and the absence of the N-H stretch from the starting material.

General Synthesis Workflow

The overall process for the synthesis can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents Combine 2-(piperidin-4-yl)ethanol, K2CO3, and Acetonitrile addition Slowly Add 1-bromo-3-chloropropane reagents->addition stir Heat and Stir (6-12h at 60-70°C) addition->stir monitor Monitor by TLC stir->monitor filter Filter Salts monitor->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Aqueous Extraction concentrate1->extract concentrate2 Dry & Concentrate Organic Layer extract->concentrate2 column Silica Gel Chromatography concentrate2->column final Characterize Pure Product (NMR, MS) column->final

Fig 2. Step-by-step experimental workflow diagram.

References

  • ResearchGate. (n.d.). Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [http://www.ptcorganics.com/PTC N-Alkylation Using 1-Bromo-3-Chloro Propane.html]([Link] N-Alkylation Using 1-Bromo-3-Chloro Propane.html)

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Bromoacetyl)piperidin-2-yl]ethanol. Retrieved from [Link]

  • Technical Science and Innovation. (n.d.). synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. Retrieved from [Link]

  • (n.d.). China Low Price 2-[1-(3-Chloropropyl)Piperidin-4-Yl]Ethanol Manufacturers, Suppliers. Retrieved from [Link]

  • Google Patents. (n.d.). US2363159A - Purification of piperidine.
  • WIPO Patentscope. (n.d.). WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of piperidines. Each problem is followed by an analysis of potential causes and actionable solutions based on established chemical principles.

Question: My N-alkylation of piperidine is sluggish or fails to reach completion. What are the likely causes and how can I resolve this?

Answer:

A slow or incomplete N-alkylation of piperidine can be traced back to several factors, primarily revolving around the reactivity of your electrophile and the nucleophilicity of your piperidine.

  • Insufficient Basicity: The reaction between a piperidine and an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1][2]

    • Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][2] For substrates that are particularly sensitive, a milder base such as sodium bicarbonate (NaHCO₃) can be employed.[1] The choice of base is critical; for more challenging alkylations, a non-nucleophilic organic base like DIPEA (Hünig's base) can be particularly effective.[3] In some instances, a stronger base like sodium hydride (NaH) may be necessary.[2][3]

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[1] The general reactivity trend is I > Br > Cl.

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically impede the approach of the nucleophile to the electrophilic center, slowing down the reaction.[1]

    • Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier.[1] Alternatively, using a more reactive alkylating agent (e.g., an alkyl iodide or triflate) can also be effective.[1]

  • Solvent Effects: The choice of solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[1] Ensure your chosen base is soluble in the reaction solvent.[3]

Question: I am observing a significant amount of quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?

Answer:

The formation of a quaternary ammonium salt is a common side reaction that occurs when the initially formed tertiary amine is further alkylated.[1] This is especially prevalent with highly reactive alkylating agents.

  • Control Stoichiometry: The relative amounts of your reactants are critical in directing the reaction towards mono-alkylation.

    • Solution: Employ a slight excess of the piperidine starting material relative to the alkylating agent. A common molar ratio is 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide.[1]

  • Slow Addition of the Alkylating Agent: A high local concentration of the alkylating agent can favor the second alkylation step.

    • Solution: Add the alkylating agent slowly to the reaction mixture. The use of a syringe pump for controlled, dropwise addition is highly recommended to maintain a low concentration of the alkylating agent, thereby favoring mono-alkylation.[1][2]

  • Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

    • Solution: Running the reaction at a lower temperature can help to control the reaction rate and minimize over-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my piperidine alkylation?

A1: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.

Q2: Should I be concerned about the regioselectivity of alkylation on a substituted piperidine?

A2: For most N-alkylations, the reaction occurs at the nitrogen atom. However, if your piperidine has other nucleophilic sites or if you are using very strong bases, you could potentially see alkylation at other positions. For instance, deprotonation of a C-H bond adjacent to the nitrogen can lead to C-alkylation, although this is less common under standard N-alkylation conditions.[4][5]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is advisable when you have multiple nucleophilic sites on your piperidine-containing molecule and require unambiguous selectivity. For example, if you have a primary amine in addition to the piperidine's secondary amine, you can selectively protect the primary amine with a group like tert-butoxycarbonyl (Boc) before proceeding with the N-alkylation of the piperidine.[6][7]

Q4: Are there greener solvent alternatives to DMF and other polar aprotic solvents?

A4: Yes, the field of green chemistry is actively exploring more environmentally friendly solvent choices. Depending on the specific reaction, higher boiling alcohols like butanol or using a lower boiling solvent like acetonitrile under pressure to achieve the desired reaction temperature can be viable alternatives to solvents like NMP, DMAC, and DMF.[8]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the N-alkylation of piperidine. Note that these are starting points, and optimization will be necessary for specific substrates.

ParameterRecommended RangeRationale & Considerations
Piperidine:Alkyl Halide Ratio 1.1 - 1.2 : 1.0 equivalentsAn excess of piperidine helps to minimize the formation of quaternary ammonium salts.[1]
Base:Alkyl Halide Ratio 1.5 - 2.0 equivalentsEnsures complete scavenging of the acid byproduct. The exact amount may vary depending on the base.
Reaction Temperature Room Temperature to 80 °CStart at room temperature. Increase if the reaction is sluggish due to steric hindrance or a less reactive alkylating agent.[1][2][9]
Concentration 0.1 - 0.5 MA moderate concentration is generally a good starting point. Very dilute conditions may slow down the reaction, while very high concentrations can sometimes lead to side reactions.

Experimental Protocols

Standard Protocol for N-Alkylation of Piperidine with an Alkyl Bromide

Materials:

  • Piperidine (1.2 eq)

  • Alkyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl bromide to the reaction mixture dropwise over a period of 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.[2]

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Optimization of a Challenging Piperidine Alkylation

This protocol outlines a systematic approach to optimize a reaction that is giving low yields or multiple products.

  • Baseline Experiment: Set up the reaction using the standard protocol described above. This will serve as your point of reference.

  • Solvent Screen: Set up parallel reactions in a range of anhydrous polar aprotic solvents such as DMF, acetone, and THF, keeping all other parameters constant. Analyze the outcome of each reaction to identify the optimal solvent.

  • Base Screen: Using the best solvent from the previous step, screen a variety of bases. Include inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., DIPEA, DBU). Stronger bases like NaH can be considered if deprotonation of the piperidine is thought to be a limiting factor.[2]

  • Temperature Optimization: Once the best solvent and base combination has been identified, run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to determine the effect of temperature on the reaction rate and selectivity.

  • Stoichiometry and Addition Rate Refinement: With the optimized solvent, base, and temperature, further refine the stoichiometry of the piperidine and the rate of addition of the alkylating agent to minimize any remaining side products.

Visualizations

Reaction Mechanism

reaction_mechanism Piperidine Piperidine (Nucleophile) Transition_State SN2 Transition State Piperidine->Transition_State Nucleophilic Attack Alkyl_Halide Alkyl Halide (Electrophile) R-X Alkyl_Halide->Transition_State Piperidinium_Salt Piperidinium Salt (Side Product) Alkyl_Halide->Piperidinium_Salt Base Base (e.g., K₂CO₃) Salt Protonated Base BH⁺ Base->Salt Acid Scavenging Product N-Alkylpiperidine Transition_State->Product Halide_Ion Halide Ion X⁻ Transition_State->Halide_Ion Product->Piperidinium_Salt Over-alkylation (Excess R-X)

Caption: General mechanism for the N-alkylation of piperidine.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Incomplete Reaction Check_Base Is a suitable base present? Start->Check_Base Check_Leaving_Group How good is the leaving group? Check_Base->Check_Leaving_Group Yes Add_Base Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) Check_Base->Add_Base No Check_Sterics Is steric hindrance a factor? Check_Leaving_Group->Check_Sterics Good (e.g., I, Br) Use_Better_LG Switch to a more reactive alkyl halide (R-I > R-Br > R-Cl) Check_Leaving_Group->Use_Better_LG Poor (e.g., Cl) Check_Solvent Is the solvent appropriate? Check_Sterics->Check_Solvent No Increase_Temp Increase reaction temperature Check_Sterics->Increase_Temp Yes Change_Solvent Use a polar aprotic solvent (e.g., MeCN, DMF) Check_Solvent->Change_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Add_Base->Success Use_Better_LG->Success Increase_Temp->Success Change_Solvent->Success

Caption: A decision tree for troubleshooting piperidine alkylation.

Interplay of Reaction Parameters

parameter_relationships Reaction_Rate Reaction Rate Yield Product Yield Reaction_Rate->Yield Selectivity Mono-alkylation Selectivity Selectivity->Yield Temperature Temperature Temperature->Reaction_Rate + Temperature->Selectivity - (can increase over-alkylation) Concentration Concentration Concentration->Reaction_Rate + Base_Strength Base Strength Base_Strength->Reaction_Rate + Leaving_Group_Ability Leaving Group Ability Leaving_Group_Ability->Reaction_Rate + Steric_Hindrance Steric Hindrance Steric_Hindrance->Reaction_Rate - Piperidine_Excess Piperidine Excess Piperidine_Excess->Selectivity +

Caption: Relationships between key parameters in piperidine alkylation.

References

  • Benchchem.
  • Benchchem. Common challenges in working with piperidine-based compounds.
  • ResearchGate. Effect of the temperature on the process for piperazine and... | Download Scientific Diagram.
  • ResearchGate.
  • ResearchGate.
  • Benchchem.
  • N alkylation
  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • ODU Digital Commons.
  • YouTube.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

Sources

Stability issues of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol in storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol (CAS No: 49620-32-8). It addresses common stability issues encountered during storage and experimentation, offering troubleshooting advice and detailed protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.

Q1: I've observed a gradual loss of my compound's purity over time, even when stored in a sealed container. What could be happening?

A1: The most probable cause is intramolecular cyclization. The tertiary amine of the piperidine ring can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the propyl chain. This forms a highly strained, positively charged spirocyclic quaternary ammonium salt (a spiro-azetidinium derivative). This is a common reaction for haloamines.[1][2] This new, more polar compound would have a different retention time in reverse-phase chromatography, leading to a decrease in the main peak area.

  • Scientific Explanation: The reaction is an intramolecular nucleophilic substitution (SN2) reaction. The proximity of the nucleophilic nitrogen to the electrophilic carbon of the chloropropyl group facilitates this ring-closing reaction. The rate of this cyclization can be influenced by the solvent, temperature, and pH of the environment.

Q2: My analytical results are inconsistent, showing multiple new peaks after dissolving the compound in a protic solvent like methanol or water for my experiments. Why?

A2: You are likely observing degradation products from hydrolysis and/or solvolysis. The primary alkyl chloride in the 3-chloropropyl group is susceptible to nucleophilic attack by water (hydrolysis) or alcohol solvents (solvolysis), replacing the chloride with a hydroxyl (-OH) or alkoxyl (-OR) group, respectively.[3]

  • Scientific Explanation: While primary alkyl chlorides are less reactive than their secondary or tertiary counterparts, this substitution reaction can still occur, especially over time or if the solution is heated. The presence of water in your solvent, even in small amounts, can lead to the formation of the corresponding alcohol derivative, 2-(1-(3-hydroxypropyl)piperidin-4-yl)ethanol.

Q3: Are there any other potential degradation pathways I should be aware of?

A3: Yes, besides cyclization and hydrolysis, you should consider oxidation. The molecule has two sites susceptible to oxidation:

  • Tertiary Amine: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.[4] This can be initiated by atmospheric oxygen over long storage periods or by oxidizing agents present as impurities.

  • Primary Alcohol: The ethanol moiety can be oxidized first to an aldehyde and then potentially to a carboxylic acid.[5][6]

  • Scientific Explanation: Oxidation reactions can be promoted by exposure to air (oxygen), light (photodegradation), or elevated temperatures. Trace metal impurities can also catalyze these processes. N-oxides are common metabolites and degradants of tertiary amine-containing compounds.

Q4: What are the ideal storage conditions for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol?

A4: Based on its chemical structure and potential for degradation, optimal storage is crucial. The material should be stored in a tightly sealed container to minimize exposure to moisture and air. It is recommended to store it in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).

Section 2: Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol based on its functional groups.

G cluster_main Potential Degradation Pathways Parent 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol Cyclization Spiro-azetidinium Salt Parent->Cyclization Intramolecular SN2 Hydrolysis 2-(1-(3-Hydroxypropyl)piperidin-4-yl)ethanol Parent->Hydrolysis H₂O / Protic Solvents N_Oxidation Piperidine N-oxide Derivative Parent->N_Oxidation Oxidizing Agents / O₂ Alc_Oxidation Aldehyde/Carboxylic Acid Derivative Parent->Alc_Oxidation Oxidizing Agents / O₂ G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal Stress (Solid, 80°C) prep->therm photo Photolytic Stress (Solution, ICH Q1B) prep->photo neutralize Neutralize Samples acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze

Sources

Technical Support Center: Synthesis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for the synthesis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a common intermediate in pharmaceutical development. The primary synthetic route involves the N-alkylation of 2-(piperidin-4-yl)ethanol with a 3-chloropropyl halide, typically 1-bromo-3-chloropropane. This document addresses common issues encountered during this synthesis, offering explanations grounded in reaction mechanisms and providing validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is the most common issue, often stemming from a combination of factors including suboptimal reaction conditions and competing side reactions.

A1: Key Areas to Investigate for Low Yield:

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the secondary amine of the piperidine ring, but not so strong that it promotes elimination of the alkylating agent.

    • Insight: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred. They are sufficiently basic to facilitate the reaction while being heterogeneous, which can simplify workup. Stronger bases like sodium hydride (NaH) or LDA can lead to unwanted side reactions.

  • Side Reaction: Quaternary Salt Formation: The product is a tertiary amine, which is nucleophilic and can react with a second molecule of the alkylating agent (1-bromo-3-chloropropane) to form a quaternary ammonium salt. This is a significant yield-reducing pathway.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of the starting amine (2-(piperidin-4-yl)ethanol), typically 1.1 to 1.2 equivalents, relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the product.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the disappearance of the alkylating agent. Stop the reaction as soon as it is fully consumed.

  • Reaction Temperature and Duration:

    • Insight: This Sₙ2 reaction requires thermal energy, but excessive heat can accelerate side reactions. A temperature range of 60-80 °C in a solvent like acetonitrile (ACN) or dimethylformamide (DMF) is a common starting point.

    • Troubleshooting: If the reaction is sluggish, consider gradually increasing the temperature. If side products are prevalent, try lowering the temperature and extending the reaction time.

  • Reagent Quality:

    • Alkylating Agent: 1-bromo-3-chloropropane can degrade over time. Ensure you are using a fresh or properly stored bottle.

    • Solvent: Ensure the solvent is anhydrous. Water can interfere with the reaction by competing with the amine as a nucleophile and affecting the solubility of the base.

low_yield_troubleshooting start Low Yield Observed check_stoichiometry Verify Stoichiometry (Amine > Alkylating Agent?) start->check_stoichiometry check_base Evaluate Base (e.g., K₂CO₃, Na₂CO₃) start->check_base check_conditions Assess Reaction Conditions (Temp: 60-80°C, Anhydrous Solvent) start->check_conditions check_reagents Check Reagent Quality (Fresh Alkylating Agent?) start->check_reagents solution_stoichiometry Adjust to 1.1-1.2 eq. Amine check_stoichiometry->solution_stoichiometry solution_base Switch to K₂CO₃ in ACN/DMF check_base->solution_base solution_conditions Optimize T & Time via TLC Monitoring check_conditions->solution_conditions solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents

Caption: Troubleshooting flowchart for low reaction yield.

Q2: My TLC/LC-MS shows a new, highly polar spot/peak that I can't identify. What is it?

A2: Identifying the Quaternary Ammonium Salt Byproduct

A highly polar spot that stains well with iodine and often remains at the baseline on TLC (in typical non-polar solvent systems) is the classic signature of the quaternary ammonium salt byproduct.

  • Mechanism of Formation: Desired Product (Tertiary Amine) + 1-bromo-3-chloropropane → [1-(3-Chloropropyl)-1-(2-hydroxyethyl)-4-(2-hydroxyethyl)piperidin-1-ium] bromide

This byproduct is ionic and therefore highly polar and non-volatile, making it difficult to remove via standard extraction and challenging to analyze by GC-MS without derivatization.

CompoundApprox. TLC Rf*Key ¹H NMR Signals (CDCl₃)Notes
Starting Material 0.1 - 0.2~1.2-1.8 ppm (piperidine CH₂), ~2.6 & 3.1 ppm (piperidine CH₂ adjacent to N), 3.6 ppm (-CH₂OH)Relatively polar.
Desired Product 0.4 - 0.6~1.2-1.9 ppm (piperidine CH₂), ~2.5-3.0 ppm (piperidine & propyl N-CH₂), 3.6 ppm (-CH₂OH), 3.55 ppm (-CH₂Cl)Less polar than starting material.
Quaternary Salt 0.0 (Baseline)Significant downfield shifts for protons near the positive nitrogen center (>3.5 ppm).Highly polar, water-soluble.

*Approximate values using a 10:1 Dichloromethane:Methanol solvent system. Values will vary.

Q3: How can I effectively purify the final product and remove the starting material and quaternary salt?

A3: A Multi-Step Purification Protocol is Recommended.

Purification can be challenging due to the similar polarities of the starting material and product, and the high polarity of the salt byproduct.

  • Initial Workup (Quench and Extraction):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic base (e.g., K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with water or brine. Crucially, the highly polar quaternary salt will preferentially partition into the aqueous layer. Multiple aqueous washes are recommended.

  • Acid-Base Extraction (Optional but effective):

    • Dissolve the crude organic residue in DCM.

    • Extract with dilute aqueous HCl (e.g., 1M). Both the starting amine and the product amine will move to the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with DCM to remove any remaining non-polar impurities.

    • Basify the aqueous layer carefully with NaOH or Na₂CO₃ to a pH > 10.

    • Extract the free amines back into fresh DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. This step is excellent for removing non-basic impurities but will not separate the product from the starting material.

  • Silica Gel Column Chromatography: This is often the final and most critical step.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient solvent system is highly effective. Start with a less polar system (e.g., 100% DCM or 99:1 DCM:MeOH) and gradually increase the polarity by adding methanol.

    • Elution Order: The less polar desired product will elute before the more polar starting material. The quaternary salt will remain adsorbed to the top of the column.

    • Monitoring: Collect fractions and analyze them by TLC to pool the pure product fractions.

purification_workflow start Crude Reaction Mixture workup 1. Aqueous Workup (Removes Quaternary Salt & Base) start->workup column 2. Silica Gel Chromatography (Separates Product from Starting Material) workup->column pure_product Pure Product column->pure_product

Caption: General purification workflow for the target compound.

Reference Protocols & Further Reading

For more detailed experimental procedures and context, please refer to the following authoritative sources.

References
  • Patent US20090209569A1: This patent describes the synthesis of related piperidine ethanol derivatives and provides a representative experimental procedure for N-alkylation reactions of this type.
  • General N-Alkylation of Amines: A comprehensive overview of the Sₙ2 reaction mechanism for amine alkylation, which is the core chemical transform

    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Purification by Chromatography: A foundational guide on the principles and practice of column chromatography, the essential final step for isolating the target compound. Source: MilliporeSigma (Sigma-Aldrich)

Technical Support Center: Column Chromatography Optimization for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we provide in-depth, field-tested advice in a troubleshooting and FAQ format to address the specific challenges associated with the column chromatography of this polar, basic molecule.

Understanding the Molecule: Key Challenges

The structure of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol presents a unique combination of chemical properties that can complicate purification by standard silica gel chromatography:

  • Tertiary Amine (Piperidine Ring): The nitrogen atom is basic (high pKa) and is a strong hydrogen bond acceptor. This is the primary source of interaction with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to significant peak tailing.[1]

  • Primary Alcohol (-CH₂OH): This polar functional group contributes to the molecule's overall polarity, requiring more polar solvent systems for elution. It can act as both a hydrogen bond donor and acceptor.

  • Alkyl Halide (-CH₂Cl): A moderately polar group that also offers a site for potential nucleophilic attack, which could lead to impurity formation if not handled correctly.

Due to these features, a standard approach using only a neutral solvent system (e.g., hexanes/ethyl acetate) will likely result in poor separation, low recovery, and broad, tailing peaks. This guide will walk you through a systematic approach to overcome these issues.

Part 1: Method Development & Initial Screening

FAQ 1: What is the best stationary phase for purifying this compound?

Answer: For most applications involving N-substituted piperidines, standard silica gel (SiO₂) 60 (70-230 mesh) is the most practical and cost-effective choice.[2] However, the success of the purification is critically dependent on the choice of the mobile phase to mitigate the basicity of the piperidine nitrogen.

  • Expert Insight: The slightly acidic nature of silica gel is the root cause of the most common problem: peak tailing.[3] The basic nitrogen atom in your compound will interact strongly with the acidic silanol groups on the silica surface, causing it to "drag" along the column instead of eluting in a sharp band.[4]

For very acid-sensitive compounds or when peak tailing cannot be resolved, consider these alternatives:

  • Amine-Treated Silica: This is silica gel that has been functionalized with amino-propyl groups. This modification eliminates the acidic silanol interactions and is an excellent, albeit more expensive, choice for purifying basic compounds.[5]

  • Alumina (Basic or Neutral): Alumina can be a good alternative for the purification of amines.[3] However, it can sometimes have lower resolving power than silica.

  • Reversed-Phase (C18) Silica: This is a powerful technique, especially for polar compounds. In reversed-phase chromatography, the most polar compounds elute first. This method is often used in HPLC but can also be applied to flash chromatography.[6]

Workflow 1: Stationary Phase Selection

G start Start: Crude Sample of Target Compound silica Standard Silica Gel (Most Common) start->silica Default Choice c18 Reversed-Phase (C18) start->c18 For Highly Polar Impurities amine_silica Amine-Treated Silica silica->amine_silica If Severe Peak Tailing & Irrecoverable Material alumina Alumina (Basic/Neutral) silica->alumina Alternative for Basic Compounds

Caption: Decision workflow for selecting the appropriate stationary phase.

Part 2: Troubleshooting Common Purification Problems

FAQ 2: My compound is streaking badly on the TLC plate and tailing on the column. How do I fix this?

Answer: This is the most common issue for basic compounds like yours and is caused by the interaction with acidic silanol groups. The solution is to add a small amount of a competitive base to your mobile phase to "mask" these active sites.

The Fix: Mobile Phase Modification

The most effective and widely used modifier is triethylamine (TEA) .[7] By adding a small amount of TEA to your mobile phase, it will preferentially bind to the silanol groups, preventing your target compound from interacting with them. This results in a much sharper, more symmetrical peak.[1]

  • Recommended Concentration: Start with 0.5-1% triethylamine (v/v) in your mobile phase. For particularly stubborn cases, you can increase this to 2%.

  • Alternative: In some cases, a solution of ammonia in methanol (e.g., 2% of a 7N solution) can be used as a component of the polar phase (e.g., in a dichloromethane/methanol solvent system).

Protocol 1: TLC Screening with Triethylamine
  • Prepare Stock Solutions:

    • Solvent A: 100% Ethyl Acetate

    • Solvent B: 100% Hexanes (or Heptanes)

    • Solvent C: 100% Methanol

    • Modifier: Triethylamine (TEA)

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or methanol) and spot it onto a silica gel TLC plate.

  • Test Solvent Systems: Prepare small volumes of different solvent mixtures in separate TLC chambers. For each mixture, add 1% TEA.

    • Example Systems to Test:

      • 90:10 Hexanes:Ethyl Acetate + 1% TEA

      • 70:30 Hexanes:Ethyl Acetate + 1% TEA

      • 95:5 Dichloromethane:Methanol + 1% TEA

  • Develop and Visualize: Run the TLC plates and visualize them under a UV lamp and/or by staining (e.g., with ninhydrin or permanganate).

  • Select the Best System: Choose the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities. This system will be your starting point for the column.

Mechanism Visualization: The Role of Triethylamine

G cluster_0 Without Triethylamine cluster_1 With Triethylamine silanol_a Si-OH Acidic Silanol Group piperidine_a R-N(CH₂)₂ Basic Piperidine piperidine_a:f0->silanol_a:f0 interaction_a Strong Ionic Interaction (Causes Tailing) silanol_b Si-OH Acidic Silanol Group tea N(Et)₃ Triethylamine (TEA) tea:f0->silanol_b:f0 piperidine_b R-N(CH₂)₂ Basic Piperidine masking TEA masks the silanol group elution Piperidine elutes freely

Caption: Mechanism of peak tailing reduction by triethylamine.

FAQ 3: My compound and a key impurity are co-eluting. How can I improve the separation (resolution)?

Answer: When you have poor resolution between two compounds, you need to adjust the selectivity of your chromatographic system. This can be achieved in several ways:

  • Change Solvent Polarity (Gradient Elution): Instead of running the column with a single solvent mixture (isocratic elution), try a gradient. Start with a less polar system to elute non-polar impurities, and then gradually increase the polarity to elute your compound, leaving more polar impurities behind.

    • Example: Start with 100% Dichloromethane (+1% TEA) and slowly introduce Methanol, increasing from 0% to 10%.

  • Change Solvent Selectivity: The choice of solvent does more than just control polarity. Different solvents interact with your compound and the silica in different ways. If you are using an ethyl acetate/hexanes system, try switching to a dichloromethane/methanol system. The change in hydrogen bonding characteristics can dramatically alter the separation.

  • Reduce the Flow Rate: Slower flow rates allow for more equilibration between the mobile and stationary phases, which can often lead to better separation.

  • Decrease the Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, the amount of crude material should be no more than 1-2% of the mass of the silica gel (e.g., for 100g of silica, load no more than 1-2g of crude material).

Table 1: Recommended Solvent Systems for N-Substituted Piperidines
Solvent System (v/v)PolarityRecommended Use CaseModifier
Hexanes / Ethyl AcetateLow to MediumGood for less polar impurities.1% TEA
Dichloromethane / MethanolMedium to HighExcellent for polar compounds and provides different selectivity.1% TEA
Dichloromethane / AcetoneMediumAn alternative to the above, can sometimes improve separation.1% TEA

Part 3: Post-Chromatography & Final Product

FAQ 4: I've collected my fractions, but how do I get rid of the triethylamine?

Answer: Triethylamine is volatile (Boiling Point: 89.5 °C), but it can be persistent. The most effective way to remove it is by co-evaporation with a solvent that does not form an azeotrope with it.

Protocol 2: Removal of Triethylamine Post-Column
  • Combine Fractions: Combine the pure fractions containing your product as identified by TLC or HPLC.

  • Initial Concentration: Concentrate the combined fractions on a rotary evaporator to remove the bulk of the chromatography solvents.

  • Co-evaporation:

    • Add a volume of dichloromethane (DCM) or toluene to the flask (enough to dissolve the residue).

    • Concentrate again on the rotary evaporator.

    • Repeat this process 2-3 times.

  • High Vacuum: Place the flask on a high vacuum line for several hours to remove the final traces of solvent and TEA.

Expert Insight: Avoid co-evaporation with methanol or ethanol if possible, as they can sometimes form salts with the amine if any acidic impurities are present. Toluene is particularly effective for azeotropic removal of residual TEA.

References

  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Sepuxianyun.
  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.Acta Pharmaceutica.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International - Chromatography Online.
  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). National Institutes of Health (NIH).
  • Chromatography: The Solid Phase.University of Rochester, Department of Chemistry.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
  • Peak Tailing in HPLC.Element Lab Solutions.
  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography.Taylor & Francis Online.
  • Amino Silica Gel. (2022). Sorbent Technologies, Inc.
  • Reversed-Phase Flash Chromatography. University of California, Santa Barbara. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Silica Gel | Purification of Peptides - Column Chromatography. Sorbead India. Available at: [Link]

Sources

Technical Support Center: A Guide to Residual Solvent Management for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual solvents during the synthesis and purification of this important pharmaceutical intermediate. As your partner in the lab, we aim to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your processes effectively.

Residual solvents are organic volatile chemicals that are used or produced during the synthesis of drug substances but are not completely removed by practical manufacturing techniques.[1][2] Since these solvents provide no therapeutic benefit and can be harmful, their levels must be controlled and reduced to the extent possible to ensure patient safety and product quality.[2][3] This guide will walk you through the critical steps of identifying and removing these impurities, grounded in regulatory standards and proven laboratory practices.

Part 1: Frequently Asked Questions & Troubleshooting Solvent Identification

This section addresses common questions and issues related to detecting and quantifying residual solvents in your 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol sample.

Q1: What are the most likely residual solvents I should expect in my sample?

A: The most probable residual solvents are directly linked to the synthetic route used. The synthesis of piperidine derivatives often involves N-alkylation and purification steps that utilize a range of common organic solvents.[4] Based on typical laboratory procedures, you should anticipate the presence of:

  • Class 2 Solvents: Toluene, Methanol, Acetonitrile, Dichloromethane (DCM), Hexane, Cyclohexane. These are frequently used as reaction or extraction solvents and must be strictly limited due to their toxicity.[5]

  • Class 3 Solvents: Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Tetrahydrofuran (THF). These solvents have lower toxicity and are the preferred choice where practical.[1][5] Their levels should still be minimized under Good Manufacturing Practices (GMP).[1]

Expert Insight: Always review the full synthesis and purification history of your material. Solvents used in early steps can carry through to the final product if not effectively removed.[3]

Q2: What is the primary regulatory standard I need to follow for residual solvents?

A: The definitive guideline is the ICH Q3C (R8) Impurities: Guideline for Residual Solvents , which is harmonized with the United States Pharmacopeia (USP) General Chapter <467>.[3][6] These guidelines classify solvents into three classes based on their risk to human health and provide Permitted Daily Exposure (PDE) limits for the most toxic (Class 1 and 2) solvents.[1][7]

  • Class 1: Solvents to be avoided; known or strongly suspected human carcinogens.[7][8]

  • Class 2: Solvents to be limited due to inherent toxicity.[7][8]

  • Class 3: Solvents with low toxic potential, limited by GMP.[1]

Q3: I see an unexpected peak in my Gas Chromatography (GC) chromatogram. How can I identify it?

A: An unidentified peak requires a systematic investigation.

  • Confirm It's Not an Artifact: First, inject a blank solvent (the same one used to dissolve your sample) to ensure the peak is not from the solvent itself or system contamination.

  • Review Process Knowledge: Cross-reference the chromatogram with every solvent used in all preceding synthetic steps, including workup and purification. Even solvents from several steps back can persist.[3]

  • Employ Mass Spectrometry (MS): The most definitive method for identification is to use a mass spectrometer as the detector for your GC (GC-MS). The resulting mass spectrum provides a molecular fingerprint that can be matched against spectral libraries to identify the compound.

  • Spiking Study: If you have a hypothesis about the peak's identity, "spike" a new sample with a small amount of the suspected solvent. If your hypothesis is correct, the peak area of the unknown peak will increase, and no new peak will appear at a different retention time.

Q4: What is the recommended analytical method for routine residual solvent testing?

A: The industry-standard and pharmacopeia-recommended technique is Static Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[6][9][10]

  • Why HS-GC? This technique is ideal for analyzing volatile compounds (solvents) within a non-volatile or high-boiling matrix (your product). The sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace (the gas phase above the sample). An aliquot of this gas is then injected into the GC. This prevents the non-volatile active pharmaceutical ingredient (API) from contaminating and degrading the GC column.[6][11]

  • Why FID? The Flame Ionization Detector offers excellent sensitivity for nearly all organic compounds and provides a robust, linear response over a wide concentration range, making it perfect for quantification.

Part 2: Troubleshooting Solvent Removal

Effectively removing solvents from 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol can be challenging due to its high boiling point (303.8°C at 760 mmHg) and its nature as a viscous oil or low-melting solid.[12]

Q1: My sample is a thick oil. What is the best general method for removing common, low-boiling solvents like DCM or Ethyl Acetate?

A: For a high-boiling product, the primary technique is drying under high vacuum with gentle heating and efficient stirring .

  • Causality: A high vacuum lowers the boiling point of the residual solvents, allowing them to evaporate at a much lower temperature. The boiling point of your product remains very high, creating a large differential that facilitates selective removal. Gentle heating (e.g., 40-50°C) provides the necessary energy (heat of vaporization) for the solvents to escape, while vigorous stirring continuously exposes new surface area, preventing solvents from being trapped within the bulk material. Prolonged drying may be necessary, but these conditions are less likely to cause degradation compared to heating at atmospheric pressure.[13]

Q2: I've dried my sample under high vacuum for over 24 hours, but GC analysis still shows unacceptable levels of a high-boiling solvent like DMSO or Toluene. What can I do?

A: High-boiling solvents are notoriously difficult to remove from a high-boiling product because the boiling point differential is smaller. Here are several advanced strategies:

  • Solvent Displacement (Co-evaporation): Add a lower-boiling, "sacrificial" solvent in which your product is soluble (e.g., ethanol or isopropanol). Use a rotary evaporator to remove the sacrificial solvent. As it evaporates, it can help to form an azeotrope or simply carry away the higher-boiling impurity. Repeat this process several times.

  • Aqueous Wash/Extraction: If your product has low water solubility, you can dissolve it in a suitable organic solvent (e.g., ethyl acetate) and wash it with water. High-boiling polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) will partition into the aqueous layer. You must then thoroughly dry the organic layer to remove the extraction solvent and any residual water.

  • Purification via Salt Formation & Recrystallization: This is one of the most powerful purification techniques. Convert the basic piperidine nitrogen of your product into a salt (e.g., hydrochloride or hydrobromide salt) by treating it with an appropriate acid (e.g., HCl in isopropanol). The resulting salt will likely be a crystalline solid. Recrystallization of this salt from a suitable solvent system can effectively purge trapped solvents and other impurities into the mother liquor.[14] After recrystallization, the purified salt can be converted back to the free base if needed.[15]

  • Column Chromatography: While often a last resort for bulk material due to cost and solvent usage, chromatography is very effective. For basic compounds like piperidines, standard silica gel can cause peak tailing.[14] To overcome this, use a mobile phase containing a basic modifier like 0.1-1% triethylamine (TEA) or use an alternative stationary phase like basic alumina.[14]

Q3: I tried to make the HCl salt for recrystallization, but it "oiled out" instead of crystallizing. What went wrong?

A: "Oiling out" is a common problem in crystallization and indicates that the compound's solubility in the hot solvent is too high, or that it has precipitated below its melting point.

  • Troubleshooting Steps:

    • Add an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent," e.g., hexane or diethyl ether) to the solution at room temperature until turbidity persists. This can induce crystallization.

    • Change the Solvent System: Experiment with different solvent systems. A mixture of a good solvent (like ethanol or methanol) and an anti-solvent often yields the best results.

    • Slow Cooling & Seeding: Ensure the solution cools very slowly. Rapid cooling encourages oil formation. If you have a few crystals, add a "seed crystal" to the solution to initiate controlled crystal growth.

    • Try a Different Salt: If the hydrochloride salt proves difficult to crystallize, consider forming a different salt (e.g., tartrate, citrate, mesylate) which may have more favorable crystalline properties.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your laboratory work. Always adapt them to your specific equipment and safety procedures.

Protocol 1: Identification of Residual Solvents by HS-GC-FID

This protocol is based on the principles outlined in USP <467>.[16]

  • Principle: Volatile residual solvents are partitioned from the sample into the headspace of a sealed vial and analyzed by GC-FID. Quantification is performed against a certified reference standard.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable diluent. Causality: The diluent must fully dissolve the sample without interfering with the solvent peaks. Common choices for water-insoluble samples include Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[17]

    • Add 1.0 mL of the appropriate certified reference standard solution (containing known concentrations of target solvents).

    • Immediately seal the vial with a crimp cap.

  • HS-GC Conditions (Typical):

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80°C

      • Vial Equilibration Time: 45 minutes

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

    • Gas Chromatograph:

      • Column: G43 phase (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.[16]

      • Carrier Gas: Helium or Hydrogen at a constant flow of ~2 mL/min.

      • Oven Program: 40°C for 20 min, then ramp at 10°C/min to 240°C and hold for 10 min. Causality: The initial hold at a low temperature is critical to separate highly volatile solvents. The temperature ramp then elutes the higher-boiling solvents.

      • Injector Temperature: 140°C

      • Detector: FID at 250°C

  • System Suitability:

    • Before running samples, inject a system suitability solution as defined by USP <467>. The resolution between acetonitrile and dichloromethane must be not less than 1.0. This ensures the chromatographic system can adequately separate critical pairs of solvents.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Principle: The free base is converted to its hydrochloride salt, which is a solid. This solid is then purified by recrystallization, a process where the compound is dissolved in a hot solvent and allowed to slowly cool, forming pure crystals while impurities remain in the solution.[14]

  • Procedure:

    • Dissolve 10.0 g of the crude 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol oil in 50 mL of isopropanol (IPA).

    • While stirring, slowly add a solution of 2M HCl in IPA dropwise until the pH of the solution is acidic (test with pH paper). A white precipitate should form.

    • Heat the mixture gently until the solid completely redissolves. If it does not dissolve, add a minimal amount of additional hot IPA until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.[14]

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of cold IPA to remove any adhering mother liquor containing impurities.[14]

    • Dry the purified crystals under high vacuum at 40-50°C until a constant weight is achieved.

    • Analyze the dried crystals by HS-GC to confirm the removal of residual solvents.

Part 4: Data Summaries & Visualization

Table 1: ICH Q3C Classification and Limits for Common Solvents

This table summarizes the classification and concentration limits for solvents commonly encountered in pharmaceutical synthesis.

ClassSolventConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Class 1 (Solvents to be Avoided) Benzene20.02
Carbon Tetrachloride40.04
1,2-Dichloroethane50.05
Class 2 (Solvents to be Limited) Toluene8908.9
Methanol300030.0
Acetonitrile4104.1
Dichloromethane6006.0
Hexane2902.9
Class 3 (Solvents with Low Toxic Potential) Ethanol500050.0
Acetone500050.0
Isopropanol (IPA)500050.0
Ethyl Acetate500050.0
Tetrahydrofuran (THF)7207.2

Source: Adapted from the ICH Q3C (R8) Guideline.[1][3]

Diagrams and Workflows

The following diagrams illustrate key decision-making processes in residual solvent management.

Residual_Solvent_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Evaluation & Action Sample Receive Sample of 2-(1-(...)ethanol Review Review Synthesis & Purification History Sample->Review Prep Prepare Sample for HS-GC Analysis (Protocol 1) Review->Prep Analyze Run HS-GC-FID Analysis Prep->Analyze Identify Identify & Quantify Peaks Against Standards Analyze->Identify Compare Compare Results to ICH Q3C Limits Identify->Compare Pass Result: PASS Release Material Compare->Pass Below Limits Fail Result: FAIL Solvents Above Limit Compare->Fail Above Limits Select Select Removal Method (See Decision Tree) Fail->Select Reprocess Perform Solvent Removal (e.g., Protocol 2) Select->Reprocess Reanalyze Re-analyze by HS-GC Reprocess->Reanalyze Reanalyze->Compare

Caption: Workflow for Residual Solvent Identification and Remediation.

Removal_Decision_Tree cluster_solvent Solvent Type? cluster_method Recommended Method Start Solvent Level > ICH Limit LowBoil Low-Boiling Point? (e.g., DCM, EtOAc) Start->LowBoil Check BP HighBoil High-Boiling Point? (e.g., Toluene, DMF) Start->HighBoil Check BP VacDry High Vacuum Drying with Heat & Stirring LowBoil->VacDry Yes Recryst Form Salt & Recrystallize HighBoil->Recryst Yes, Compound can form solid salt Wash Aqueous Wash / Extraction (for polar solvents) HighBoil->Wash Yes, Solvent is water-miscible Chrom Column Chromatography (Modified) Recryst->Chrom Crystallization Fails

Caption: Decision Tree for Selecting a Solvent Removal Method.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac Group. [Link]

  • High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. (n.d.). Shimadzu. [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica - Drug Research, 67(1), 13-26. [Link]

  • ICH Guideline Q3C(R8) on impurities: guideline for residual solvents. (2021). European Medicines Agency. [Link]

  • (467) RESIDUAL SOLVENTS. (n.d.). USP-NF. [Link]

  • Mudryk, B. M., et al. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. U.S.
  • 2-[1-(3-Chloropropyl)Piperidin-4-Yl]Ethanol Manufacturers, Suppliers. (n.d.). LookChem. [Link]

  • Bakhtin, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). U.S.
  • Head Space Gas Chromatography Analysis of Residual Solvents in Temozolomide by Using Zb-624 Column. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3471. [Link]

  • Residual Solvents in Pharmaceuticals. (2020). Veeprho. [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency. [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. (n.d.). Agilent. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol as a precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly focusing on its application in the preparation of butyrophenone-class antipsychotic agents. While direct, peer-reviewed data on the performance of this specific precursor is limited, this document leverages established principles of organic chemistry and data from analogous reactions to provide a robust performance benchmark against common alternatives.

Introduction: The Central Role of Piperidine Scaffolds in CNS-Targeting Drugs

The piperidine moiety is a cornerstone in medicinal chemistry, featuring prominently in the structures of numerous drugs targeting the central nervous system (CNS).[1][2] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to achieve desired pharmacokinetic and pharmacodynamic properties. In the realm of antipsychotics, particularly the butyrophenone class which includes the seminal drug Haloperidol, the substituted piperidine ring is crucial for receptor binding and overall therapeutic efficacy.[3]

The selection of appropriate precursors for the synthesis of these complex molecules is a critical decision in the drug development pipeline, impacting not only the efficiency and yield of the synthesis but also the purity profile of the final API and the overall cost-effectiveness of the manufacturing process. This guide focuses on benchmarking 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a precursor that combines a reactive chloropropyl group for N-alkylation with a hydroxyethyl functionality that can influence solubility and subsequent biological interactions.

The Synthetic Landscape: N-Alkylation in Butyrophenone Synthesis

The core reaction for incorporating precursors like 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol into a final API is the N-alkylation of a piperidine derivative. In the context of butyrophenone synthesis, this typically involves the reaction of a secondary piperidine with an electrophile containing the butyrophenone pharmacophore.

A generalized synthetic pathway is illustrated below:

cluster_precursors Precursors cluster_reaction Core Reaction cluster_product Product A Piperidine Derivative (e.g., 4-Aryl-4-hydroxypiperidine) C N-Alkylation A->C B Alkylating Agent (e.g., 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol or alternative) B->C D Butyrophenone API Analogue C->D Formation of C-N bond

Sources

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the ability to reliably and accurately quantify chemical intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol, a key piperidine intermediate. Recognizing the scarcity of publicly available, validated methods for this specific compound, this document establishes a framework for method development, validation, and inter-laboratory comparison based on established principles for analogous compounds and authoritative regulatory guidelines.

The core of robust drug development lies in the integrity of its analytical data. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] An inter-laboratory validation study is the ultimate test of a method's reproducibility and transferability, providing the highest level of confidence in its reliability across different sites, personnel, and equipment.

This guide will explore two primary analytical techniques applicable to the analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each technique, provide detailed protocols for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present a model for conducting a successful inter-laboratory validation study.[2][3]

Foundational Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][4] The ICH Q2(R1) guideline outlines the key validation parameters that must be assessed to ensure the reliability of analytical data.[2][5] These parameters form the basis of a self-validating system, where the experimental design inherently demonstrates the method's performance.

Key Validation Parameters (ICH Q2(R1)) [6]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

Figure 1: A generalized workflow for analytical method development and validation, culminating in inter-laboratory studies.

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and GC-MS for the analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[8] Given the presence of a hydroxyl group and a tertiary amine in the target molecule, HPLC is a suitable choice. Detection via UV is possible if the molecule possesses a chromophore or can be derivatized. For piperidine derivatives without a strong chromophore, derivatization or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] The target analyte, with a predicted boiling point amenable to GC analysis, can be quantified with high sensitivity and specificity using this method.[10] The mass spectrometer provides structural information, which is invaluable for positive identification and for distinguishing the analyte from co-eluting impurities. The presence of the chloroalkyl group makes GC-MS a particularly attractive option.[11][12]

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.
Sample Preparation Dissolution in a suitable solvent. Filtration may be required.May require derivatization to increase volatility. Extraction from complex matrices.
Sensitivity Moderate (UV detection). Can be enhanced with other detectors.High, especially with Selected Ion Monitoring (SIM).
Specificity Dependent on chromatographic resolution.High, due to mass fragmentation patterns.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Typical Run Time 5-30 minutes.10-40 minutes.
Table 1: High-level comparison of HPLC-UV and GC-MS for the analysis of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.

Experimental Protocols for Method Validation

The following sections outline detailed, albeit representative, protocols for the validation of HPLC-UV and GC-MS methods for the quantification of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol.

Causality behind Experimental Choices: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for retaining moderately polar compounds like the target analyte.[13] The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is selected to ensure good peak shape for the basic piperidine moiety and to provide adequate retention.[14] UV detection at a lower wavelength (e.g., 210 nm) is proposed to maximize sensitivity in the absence of a strong chromophore.

Step-by-Step Protocol:

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (gradient elution) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol reference standard at 1 mg/mL in methanol.

    • Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Validation Experiments:

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. A correlation coefficient (r²) > 0.99 is desirable.

    • Accuracy: Analyze the QC samples against the calibration curve. Calculate the percent recovery. Acceptance criteria are typically 98-102%.

    • Precision (Repeatability): Inject the mid-QC sample six times. Calculate the relative standard deviation (%RSD). Acceptance criteria are typically < 2%.

    • Precision (Intermediate): Repeat the precision experiment on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.

Causality behind Experimental Choices: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected to provide good separation for a range of compounds, including the target analyte.[15] Splitless injection is chosen to maximize sensitivity for trace analysis. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. Selected Ion Monitoring (SIM) is employed for quantification to enhance sensitivity and selectivity.

Step-by-Step Protocol:

  • Chromatographic and Mass Spectrometric System:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (for identification) and SIM (for quantification). Select characteristic ions for the analyte.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in dichloromethane.

    • Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1-20 µg/mL).

    • Prepare QC samples at low, medium, and high concentrations.

  • Validation Experiments:

    • Follow the same validation experiments as outlined for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness), adapting the sample preparation and injection procedures for GC-MS.

Designing and Executing an Inter-laboratory Validation Study

An inter-laboratory study is essential to determine the reproducibility of an analytical method.[16] This involves sending a detailed analytical protocol and homogeneous, stable samples to multiple participating laboratories.

Interlaboratory_Study CoordinatingLab Coordinating Laboratory ProtocolDev Develop & Validate Final Protocol CoordinatingLab->ProtocolDev SamplePrep Prepare & Distribute Homogeneous Samples ProtocolDev->SamplePrep LabA Participating Lab A SamplePrep->LabA Distribute LabB Participating Lab B SamplePrep->LabB Distribute LabC Participating Lab C SamplePrep->LabC Distribute DataCollection Collect & Compile Results LabA->DataCollection Submit Results LabB->DataCollection Submit Results LabC->DataCollection Submit Results StatAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatAnalysis FinalReport Final Report on Method Reproducibility StatAnalysis->FinalReport

Sources

A Comparative Guide to the Biological Activity of Piperidine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Its ethanol derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities, ranging from analgesia and anticancer effects to central nervous system modulation.[4][5] This guide provides a comparative analysis of the biological activities of various piperidine ethanol derivatives, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

Introduction to Piperidine Ethanol Derivatives

The piperidine ethanol moiety combines the conformational flexibility of the piperidine ring with the reactive and hydrogen-bonding potential of the ethanol group. This unique combination allows for a broad spectrum of interactions with biological targets, leading to a diverse range of pharmacological effects. This guide will focus on three key areas of biological activity: analgesic, anticancer, and central nervous system (CNS) effects.

Comparative Analgesic Activity

A significant area of investigation for piperidine ethanol derivatives has been in the development of novel analgesic agents. The tail immersion test is a common in vivo assay used to evaluate the efficacy of these compounds.

Experimental Protocol: Tail Immersion Test

The tail immersion test assesses the spinal analgesic activity of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[1]

  • Animal Acclimation: Male/female albino mice (20-30g) are acclimated to the laboratory environment for at least one week prior to the experiment, with free access to food and water.[1]

  • Baseline Latency: The distal third of each mouse's tail is immersed in a thermostatically controlled water bath maintained at 55 ± 0.5°C. The time taken for the mouse to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

  • Compound Administration: The test compounds, dissolved in a suitable vehicle (e.g., 30% DMSO in saline), are administered to the animals, typically via intraperitoneal (i.p.) injection at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle alone, and a positive control group receives a standard analgesic like pethidine (50 mg/kg).[1]

  • Post-treatment Latency: The tail immersion test is repeated at various time points after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes) to determine the onset, peak, and duration of the analgesic effect.[1]

  • Data Analysis: The analgesic effect is often expressed as the percentage of maximal possible effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Experimental Workflow for Tail Immersion Assay

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis A Animal Acclimation B Baseline Latency Measurement (Tail Immersion) A->B C Compound Administration (i.p. injection) D Post-treatment Latency Measurement at Time Intervals C->D E Calculate % MPE F Compare with Control and Standard E->F

Caption: Workflow for assessing analgesic activity using the tail immersion test.

Comparative Data: Analgesic Activity of Piperidine-2-ethanol Derivatives

A study by Jahan et al. (2016) investigated the analgesic activity of a series of N-substituted piperidine-2-ethanol derivatives using the tail immersion method. The results, summarized below, highlight the influence of different substituents on analgesic potency and duration of action.[1]

CompoundSubstituent on Phenacyl GroupPeak Analgesic Effect (Time)Observations
Parent Compound II (Piperidine-2-ethanol)90 minLow analgesic activity.[1]
Derivative 2a 4-bromo30-120 minSignificant activity compared to control.[1]
Derivative 2b 4-fluoro30-180 minSustained and potent activity.[1]
Derivative 2c 3-nitro-Showed significant analgesic effect.[1]
Derivative 2d 4-nitro-Demonstrated notable analgesic properties.[1]
Derivative 2e 2-nitro-Exhibited analgesic potential.[1]
Derivative 2f 3,5-dinitro-Displayed analgesic activity.[1]
Pethidine (Standard) --Standard opioid analgesic for comparison.[1]

Note: This table presents a qualitative summary of the findings. For detailed quantitative data and statistical analysis, please refer to the original publication.[1]

Comparative Anticancer Activity

Piperidine-containing compounds have shown significant promise as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of cancer cell proliferation.[2] The MTT assay is a widely used in vitro method to assess the cytotoxicity of potential anticancer compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the piperidine ethanol derivatives for a specified duration (e.g., 24, 48, or 72 hours). Control wells contain cells treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT Assay Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Culture Cancer Cell Lines B Seed Cells in 96-well Plates A->B C Treat with Piperidine Ethanol Derivatives D Incubate for 24-72 hours C->D E Add MTT Reagent F Incubate and Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate % Cell Viability I Determine IC50 Values H->I Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Isolate Cell Membranes (with DAT/NET) B Incubate Membranes with Radioligand and Test Compound C Filter to Separate Bound and Free Ligand D Measure Radioactivity C->D E Determine IC50 F Calculate Ki E->F

Caption: Workflow for determining transporter binding affinity via radioligand assay.

Comparative Data: Binding Affinities of Methylphenidate and Analogs

Studies have shown that modifications to the methylphenidate structure can significantly alter its binding affinity for DAT and NET.

CompoundDAT Ki (nM)NET Ki (nM)DAT/NET Selectivity
Methylphenidate 133390.34
p-fluoro-methylphenidate 44140.32
m-fluoro-methylphenidate 68200.29
o-fluoro-methylphenidate 227640.28

This data indicates that the position of the fluoro substituent on the phenyl ring of methylphenidate influences its binding affinity and selectivity for DAT and NET.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine ethanol derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Substituents on the Piperidine Ring: The nature, size, and position of substituents on the piperidine ring can significantly impact binding affinity and selectivity for a particular target. For instance, in analgesic derivatives, certain substitutions on the nitrogen atom are crucial for activity. [3]* The Ethanol Side Chain: The length and flexibility of the ethanol side chain can affect how the molecule fits into the binding pocket of a receptor or enzyme.

  • Aromatic Moieties: The presence and substitution pattern of aromatic rings attached to the piperidine ethanol scaffold are often critical for activity, influencing properties such as lipophilicity and π-π stacking interactions with the target protein.

Conclusion

Piperidine ethanol derivatives represent a versatile class of compounds with a wide spectrum of biological activities. This guide has provided a comparative overview of their analgesic, anticancer, and CNS-active properties, along with the experimental methodologies used for their evaluation. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new and more potent therapeutic agents based on the piperidine ethanol scaffold. Further research that integrates the evaluation of multiple biological activities for the same series of compounds is crucial for a more comprehensive understanding of their therapeutic potential and for the development of safer and more effective drugs.

References

  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
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2-(1-(3-Chloropropyl)piperidin-4-yl)ethanol
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